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  • Product: 3-Chloro-1,1-dimethylpropylamine-hydrochloride
  • CAS: 686746-12-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Chloro-1,1-dimethylpropylamine Hydrochloride: Structure, Properties, and Synthetic Applications

Executive Summary In the landscape of modern chemical synthesis and drug development, bifunctional aliphatic building blocks are critical for designing complex molecular architectures. 3-Chloro-1,1-dimethylpropylamine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug development, bifunctional aliphatic building blocks are critical for designing complex molecular architectures. 3-Chloro-1,1-dimethylpropylamine hydrochloride (IUPAC: 4-chloro-2-methylbutan-2-amine hydrochloride) is a highly specialized, sterically hindered amine precursor. This whitepaper provides an in-depth analysis of its chemical structure, exact molecular weight parameters, and field-proven synthetic methodologies. Designed for researchers and application scientists, this guide emphasizes the causality behind its reactivity—specifically how its α,α -dimethyl substitution pattern dictates its utility in ligand design, click chemistry, and pharmaceutical synthesis.

Chemical Identity & Structural Elucidation

The utility of 3-chloro-1,1-dimethylpropylamine hydrochloride stems directly from its dual-functional nature. The molecule features a highly sterically hindered primary amine at one terminus and a reactive primary alkyl chloride at the other.

  • Steric Shielding: The two methyl groups at the α -carbon (1,1-dimethyl) create a bulky microenvironment around the nitrogen atom. This steric hindrance is a strategic feature; it prevents unwanted over-alkylation (e.g., secondary or tertiary amine formation) during downstream synthesis and serves as a robust directing group in the formation of bimetallic catalysts [1].

  • Electrophilic Handle: The primary alkyl chloride at the 3-position is unhindered and highly susceptible to SN​2 nucleophilic substitution, making it an ideal candidate for azidation, cyanation, or intramolecular cyclization.

Quantitative Data Summary

The exact physicochemical parameters of the compound are summarized below to aid in stoichiometric calculations and analytical verification [2][3].

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name 3-Chloro-1,1-dimethylpropylamine hydrochloride
IUPAC Name 4-chloro-2-methylbutan-2-amine hydrochloride
CAS Registry Number 686746-12-3
Molecular Formula C5​H13​Cl2​N (or C5​H12​ClN⋅HCl )
Molecular Weight 158.07 g/mol
Monoisotopic Mass (Free Base) 121.0658 Da
Physical State Solid (typically white to off-white powder)
InChI Key LAMDARLKXHPLKT-UHFFFAOYSA-N

Mechanistic Reactivity Logic

Understanding the orthogonal reactivity of this molecule is paramount for integrating it into complex synthetic pathways. The hydrochloride salt form is not merely a storage convenience; it actively protects the amine from intramolecular cyclization (forming pyrrolidines) until a base is intentionally introduced.

Reactivity Core 3-Chloro-1,1-dimethylpropylamine HCl (Bifunctional Scaffold) Amine α,α-Dimethyl Amine (Sterically Hindered) Core->Amine Motif 1 Chloride Primary Alkyl Chloride (Electrophilic Center) Core->Chloride Motif 2 Ligand Ligand Design & Catalyst Stabilization Amine->Ligand Prevents Over-alkylation SN2 SN2 Nucleophilic Substitution Chloride->SN2 e.g., Azidation

Structural reactivity logic of 3-Chloro-1,1-dimethylpropylamine hydrochloride.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm the success of each step based on fundamental chemical causality.

Protocol 1: Synthesis of 3-Chloro-1,1-dimethylpropylamine Hydrochloride

Objective: Conversion of 4-amino-2-methylbutan-2-ol to the corresponding alkyl chloride hydrochloride salt.

Causality & Logic: Thionyl chloride ( SOCl2​ ) is selected as the chlorinating agent because it generates SO2​ and HCl as gaseous byproducts, driving the reaction forward entropically. The generation of HCl in situ simultaneously protonates the sterically hindered primary amine. This protonation is a critical self-protecting mechanism that prevents the amine from attacking the newly formed alkyl chloride, thereby yielding the product directly as a stable, precipitating hydrochloride salt.

Step-by-Step Workflow:

  • Preparation: Charge a dry, round-bottom flask with 4-amino-2-methylbutan-2-ol (1.0 equiv) and a non-polar, aprotic solvent (e.g., dichloromethane or toluene) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add thionyl chloride (1.2 to 1.5 equiv) dropwise over 30 minutes. Expert Insight: Strict temperature control here minimizes exothermic degradation and prevents the formation of dark, tarry byproducts.

  • Reflux & Conversion: Remove the ice bath and gradually heat the mixture to reflux for 2–4 hours. The cessation of gas evolution ( SO2​ / HCl ) serves as a self-validating physical indicator of reaction completion.

  • Isolation: Cool the mixture to room temperature. The target compound, 3-chloro-1,1-dimethylpropylamine hydrochloride, will precipitate out of the non-polar solvent as a white solid due to the high polarity of the salt.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold diethyl ether to remove residual SOCl2​ and organic impurities, and dry under high vacuum to afford the pure hydrochloride salt.

Protocol 2: Azidation for Click Chemistry Probes

Objective: Nucleophilic displacement of the primary chloride to form 2-azido-N,N-dimethylethanamine derivatives, a critical precursor for CuAAC (Copper-catalyzed azide-alkyne cycloaddition) click chemistry [4].

Causality & Logic: The primary alkyl chloride is highly susceptible to SN​2 displacement. Using an excess of sodium azide in an aqueous medium at elevated temperatures ensures complete conversion. The bulky α,α -dimethyl groups protect the amine from participating in unwanted side reactions during the prolonged heating phase.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 3-chloro-1,1-dimethylpropylamine hydrochloride (1.0 equiv) and sodium azide ( NaN3​ , 3.0 equiv) in deionized water to achieve a 0.3 M concentration.

  • Heating: Stir the solution vigorously at 80 °C for 24 hours.

  • Quenching & Adjustment: Cool the mixture to room temperature. Adjust the pH to 10 using an aqueous basic solution (e.g., 1M NaOH) to completely deprotonate the amine, rendering the product neutral and extractable into an organic phase.

  • Extraction: Extract the aqueous layer with dichloromethane ( 3×20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the azido derivative.

Workflow Start 4-Amino-2-methylbutan-2-ol (Starting Material) Chlorination Chlorination via SOCl2 (0°C to Reflux) Start->Chlorination Reagent Addition Target 3-Chloro-1,1-dimethylpropylamine HCl (Target Compound) Chlorination->Target HCl Salt Precipitation Azidation Azidation via NaN3 (H2O, 80°C, 24h) Target->Azidation Downstream Functionalization Product Azido Derivative (Click Chemistry Precursor) Azidation->Product SN2 Displacement

Synthetic workflow from amino alcohol precursor to downstream azido derivatives.

References

  • PubChemLite : 686746-12-3 (C5H12ClN) - Structural Information and Mass Spectrometry. Retrieved from [Link]

  • MDPI (Molecules) : An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. Retrieved from [Link]

Exploratory

synthesis pathway and reaction mechanism for 3-Chloro-1,1-dimethylpropylamine-hydrochloride

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Chloro-1,1-dimethylpropylamine Hydrochloride Introduction 3-Chloro-1,1-dimethylpropylamine hydrochloride is a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Chloro-1,1-dimethylpropylamine Hydrochloride

Introduction

3-Chloro-1,1-dimethylpropylamine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including a tertiary amine and a reactive alkyl chloride, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 3-Chloro-1,1-dimethylpropylamine hydrochloride, delving into the underlying reaction mechanisms and providing detailed experimental protocols suitable for a research and development setting. The synthesis is strategically designed around a key Ritter reaction, followed by amide hydrolysis and final salt formation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the hydrochloride salt to the free amine. The primary amine can be traced back to an N-substituted amide, which is a classic product of the Ritter reaction. This approach utilizes readily available starting materials and follows a convergent pathway.

G 3-Chloro-1,1-dimethylpropylamine hydrochloride 3-Chloro-1,1-dimethylpropylamine hydrochloride 3-Chloro-1,1-dimethylpropylamine 3-Chloro-1,1-dimethylpropylamine 3-Chloro-1,1-dimethylpropylamine hydrochloride->3-Chloro-1,1-dimethylpropylamine Salt Formation N-(1,1-dimethyl-3-chloropropyl)acetamide N-(1,1-dimethyl-3-chloropropyl)acetamide 3-Chloro-1,1-dimethylpropylamine->N-(1,1-dimethyl-3-chloropropyl)acetamide Amide Hydrolysis 1,1-dimethyl-3-chloropropyl carbocation + Acetonitrile 1,1-dimethyl-3-chloropropyl carbocation + Acetonitrile N-(1,1-dimethyl-3-chloropropyl)acetamide->1,1-dimethyl-3-chloropropyl carbocation + Acetonitrile Ritter Reaction 1,1-dimethyl-3-chloropropyl carbocation 1,1-dimethyl-3-chloropropyl carbocation 3-Chloro-1,1-dimethylpropan-1-ol (or alkene precursor) 3-Chloro-1,1-dimethylpropan-1-ol (or alkene precursor) 1,1-dimethyl-3-chloropropyl carbocation->3-Chloro-1,1-dimethylpropan-1-ol (or alkene precursor) Carbocation Formation

Caption: Retrosynthetic analysis of 3-Chloro-1,1-dimethylpropylamine hydrochloride.

Overall Synthesis Pathway

The synthesis of 3-Chloro-1,1-dimethylpropylamine hydrochloride can be efficiently achieved in a three-step sequence starting from a suitable precursor that can generate a stable tertiary carbocation, such as 3-chloro-1,1-dimethylpropan-1-ol.

G Start 3-Chloro-1,1-dimethylpropan-1-ol Intermediate1 N-(1,1-dimethyl-3-chloropropyl)acetamide Start->Intermediate1 Ritter Reaction (H₂SO₄, CH₃CN) Intermediate2 3-Chloro-1,1-dimethylpropylamine Intermediate1->Intermediate2 Acid Hydrolysis (HCl, H₂O, Δ) End 3-Chloro-1,1-dimethylpropylamine hydrochloride Intermediate2->End Salt Formation (HCl)

Caption: Overall synthesis pathway for 3-Chloro-1,1-dimethylpropylamine hydrochloride.

Step 1: Ritter Reaction - Synthesis of N-(1,1-dimethyl-3-chloropropyl)acetamide

The Ritter reaction is a powerful method for the formation of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[1][2]

Reaction Mechanism

The reaction proceeds through an acid-catalyzed mechanism. The strong acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion. Subsequent hydration of the nitrilium ion leads to the formation of the corresponding N-alkyl amide.[3][4]

G cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack and Nitrilium Ion Formation cluster_2 Hydrolysis to Amide Alcohol 3-Chloro-1,1-dimethylpropan-1-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation 1,1-dimethyl-3-chloropropyl carbocation + H₂O Protonated_Alcohol->Carbocation - H₂O Carbocation_2 1,1-dimethyl-3-chloropropyl carbocation Nitrilium_Ion Nitrilium Ion Carbocation_2->Nitrilium_Ion Nitrile Acetonitrile Nitrile->Nitrilium_Ion Nitrilium_Ion_2 Nitrilium Ion Intermediate Protonated Amide Intermediate Nitrilium_Ion_2->Intermediate + H₂O Water H₂O Amide N-(1,1-dimethyl-3-chloropropyl)acetamide Intermediate->Amide - H⁺

Caption: Mechanism of the Ritter Reaction.

Experimental Protocol
  • To a stirred solution of acetonitrile (acting as both reagent and solvent), cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • To this acidic solution, add 3-chloro-1,1-dimethylpropan-1-ol dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., 50% NaOH solution) to a pH of 7-8, keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1,1-dimethyl-3-chloropropyl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography.

Reagent/Parameter Typical Value/Condition
Starting Material 3-Chloro-1,1-dimethylpropan-1-ol
Nitrile Acetonitrile (excess, as solvent)
Acid Catalyst Concentrated Sulfuric Acid
Temperature 0-15 °C (addition), Room Temperature (reaction)
Reaction Time 12-16 hours
Workup Quenching on ice, neutralization, extraction
Purification Recrystallization or Column Chromatography

Step 2: Acid-Catalyzed Hydrolysis of N-(1,1-dimethyl-3-chloropropyl)acetamide

The N-substituted amide is hydrolyzed to the corresponding primary amine under acidic conditions.[5]

Reaction Mechanism

The hydrolysis is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers results in the departure of the amine as a leaving group (in its protonated form, an ammonium ion) and the formation of a carboxylic acid.

G cluster_0 Protonation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination Amide N-(1,1-dimethyl-3-chloropropyl)acetamide Protonated_Amide Protonated Amide Amide->Protonated_Amide + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate_2 Tetrahedral Intermediate Proton_Transfer_Intermediate Proton Transfer Intermediate Tetrahedral_Intermediate_2->Proton_Transfer_Intermediate Proton Transfer Products 3-Chloro-1,1-dimethylpropylammonium + Acetic Acid Proton_Transfer_Intermediate->Products

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(1,1-dimethyl-3-chloropropyl)acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting amide is no longer detectable.

  • After completion, cool the reaction mixture to room temperature.

  • The reaction mixture will contain the hydrochloride salt of the amine and acetic acid.

  • To isolate the free amine, cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >12.

  • Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Reagent/Parameter Typical Value/Condition
Starting Material N-(1,1-dimethyl-3-chloropropyl)acetamide
Acid Aqueous Hydrochloric Acid (e.g., 6M)
Solvent Water
Temperature Reflux
Reaction Time 4-6 hours
Workup Cooling, basification, extraction

Step 3: Formation of 3-Chloro-1,1-dimethylpropylamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Principle

This is a simple acid-base reaction where the basic amine is protonated by hydrochloric acid to form the corresponding ammonium salt.

Experimental Protocol
  • The organic solution of 3-chloro-1,1-dimethylpropylamine obtained from the previous step is cooled in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration.

  • Wash the solid product with a cold, anhydrous solvent (e.g., diethyl ether) to remove any impurities.

  • Dry the final product, 3-Chloro-1,1-dimethylpropylamine hydrochloride, under vacuum.

Conclusion

The synthesis of 3-Chloro-1,1-dimethylpropylamine hydrochloride can be reliably achieved through a three-step process involving a Ritter reaction to form an amide intermediate, followed by acid-catalyzed hydrolysis to the free amine, and concluding with the formation of the hydrochloride salt. This pathway is robust and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis and scalable for larger production. The mechanistic understanding of each step is crucial for optimizing reaction conditions and ensuring a high yield and purity of the final product.

References

  • Google Patents. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Wikipedia. Ritter reaction. [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. [Link]

  • Chemistry LibreTexts. 20.7: Amide Chemistry. [Link]

  • Molbase. Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Google Patents. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
  • PharmaCompass.com. 3-chloro-N,N-dimethylpropane-1-amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Chemsrc. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • Indian Journal of Chemistry. Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PMC. Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • Google Patents. CN1663944A - Process for preparing acetamides compounds.
  • Chemical Synthesis Database. N-(1,1-dimethyl-2-oxopropyl)acetamide. [Link]

  • Manasa Life Sciences. 3-Chloro-N,N-dimethylpropan-1-amine. [Link]

  • PubChem. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960. [Link]

  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 3-Chloro-N,N-dimethylpropylamine hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals A Prefatory Note on Chemical Identity: This guide provides a comprehensive analysis of 3-Chloro-N,N-dimethylpropylamine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

A Prefatory Note on Chemical Identity: This guide provides a comprehensive analysis of 3-Chloro-N,N-dimethylpropylamine hydrochloride (CAS No: 5407-04-5) . The initial request specified "3-Chloro-1,1-dimethylpropylamine-hydrochloride." A thorough search for safety and toxicological data on the "1,1-dimethyl" isomer did not yield substantive results, suggesting it is either an uncommon compound or a misnomer. In contrast, the "N,N-dimethyl" isomer is a well-documented and commercially available chemical intermediate. Given its prevalence in synthesis, it is highly probable that this is the compound of interest. This guide will therefore focus exclusively on the scientifically validated data for 3-Chloro-N,N-dimethylpropylamine hydrochloride.

Introduction

3-Chloro-N,N-dimethylpropylamine hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of a variety of pharmaceutical active ingredients and other specialty organic compounds.[1] Its utility as a building block stems from the reactivity of the terminal chlorine atom, which allows for its incorporation into larger molecules. However, the same reactivity, coupled with its amine structure, necessitates a thorough understanding of its safety and toxicological profile to ensure safe handling and mitigate exposure risks in a research and development setting.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a senior application scientist, my objective is to provide a synthesized, in-depth perspective, explaining the causality behind safety protocols and offering field-proven insights to empower researchers. We will deconstruct the hazard profile, delve into the toxicological data, and establish self-validating protocols for handling and emergency response.

Section 1: Core Chemical & Physical Properties

A foundational understanding of a chemical's physical state and properties is critical for predicting its behavior in the laboratory environment and for designing appropriate storage and handling protocols. 3-Chloro-N,N-dimethylpropylamine hydrochloride is a solid at room temperature, which mitigates the risk of vapor inhalation compared to a liquid, but introduces the hazard of airborne dust.[2] Its solubility in water is a key consideration for both solution preparation and for cleanup procedures.[2]

PropertyValueSource(s)
CAS Number 5407-04-5[3][4]
Molecular Formula C₅H₁₂ClN · HCl[4]
Molecular Weight 158.07 g/mol
Appearance White to off-white or beige solid/powder[2][5]
Melting Point 140 - 143 °C (284 - 289 °F)[2]
Solubility Soluble in water[2][6]
Stability Stable under recommended storage conditions. Hygroscopic.[5][7]

The hygroscopic nature of this compound is a crucial handling parameter. Absorption of moisture from the atmosphere can lead to caking of the solid and potentially alter its reactivity. Therefore, storage in a tightly sealed container in a dry environment, such as a desiccator, is not merely a suggestion but a requirement for maintaining chemical integrity.

Section 2: Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. 3-Chloro-N,N-dimethylpropylamine hydrochloride is classified as hazardous, primarily due to its irritant properties and acute oral toxicity.[4][7]

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][7]

The following diagram provides a visual summary of the core hazard profile, which dictates the necessary precautions for safe handling.

Hazard_Profile cluster_main Hazard Profile: 3-Chloro-N,N-dimethylpropylamine HCl H302 Harmful if Swallowed (H302) H315 Causes Skin Irritation (H315) H319 Causes Serious Eye Irritation (H319) H335 May Cause Respiratory Irritation (H335) Compound C₅H₁₃Cl₂N Compound->H302 Ingestion Compound->H315 Skin Contact Compound->H319 Eye Contact Compound->H335 Inhalation (of dust)

Caption: Core GHS Hazard Classifications.

Section 3: Toxicological Profile

The toxicological data informs the "why" behind the hazard classifications. While comprehensive human data is unavailable, animal studies and chemical principles provide a robust basis for risk assessment.

Toxicological EndpointFindingInterpretation & CausalitySource(s)
Acute Oral Toxicity Harmful if swallowed.The compound is readily absorbed from the gastrointestinal tract. Its systemic effects are not well-characterized but are significant enough to warrant a Category 4 classification.[2][7]
Skin Irritation Causes skin irritation.As an amine hydrochloride salt, the compound can disrupt the skin's natural pH and lipid barrier, leading to irritation. Prolonged contact can cause redness and discomfort.[2][7]
Eye Irritation Causes serious eye irritation.The fine, crystalline nature of the solid poses a significant mechanical and chemical hazard to the eyes. Direct contact can cause substantial pain, redness, and potential damage to the cornea.[2][7]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[2][7]
Carcinogenicity No component is identified as a carcinogen by IARC or ACGIH.Current data does not suggest a carcinogenic risk.[2]
Mutagenicity Data not available. Some related compounds show mutagenic activity.While specific data is lacking, a structurally related compound has tested positive in an Ames/Salmonella assay, suggesting a potential for mutagenicity that warrants cautious handling.[1][2]
Ecotoxicity LC50 (96h, Fish): 122-146 mg/L.The compound is considered harmful to aquatic life. This is a critical consideration for waste disposal; it must not be released into drains or waterways.[2]

The potential for mutagenicity, even if not confirmed for this specific compound, underscores the importance of the "As Low As Reasonably Practicable" (ALARP) principle. All routes of exposure should be minimized as a matter of good laboratory practice.

Section 4: Exposure Controls & Personal Protection

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The choice of PPE is not arbitrary; it is a direct response to the identified hazards.

Engineering Controls
  • Ventilation: All handling of the solid compound must be performed in a well-ventilated area.[4] For weighing or any procedure that could generate dust, a certified chemical fume hood or a powder containment hood is mandatory.[2] The causality is clear: engineering controls are the primary method to prevent respiratory exposure (H335).

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the workstation.[7] This is a non-negotiable requirement due to the serious eye irritation hazard (H319) and skin irritation potential (H315).

Personal Protective Equipment (PPE)

The following diagram outlines a logical workflow for selecting the appropriate level of PPE.

PPE_Workflow cluster_ppe PPE Selection Workflow Start Task Assessment Base_PPE Mandatory Base PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Start->Base_PPE Dust_Risk Risk of Dust Generation? Splash_Risk Risk of Splash (Solutions)? Dust_Risk->Splash_Risk No Fume_Hood Work in Fume Hood Dust_Risk->Fume_Hood Yes Goggles Upgrade to Chemical Goggles Splash_Risk->Goggles Yes Base_PPE->Dust_Risk Face_Shield Add Face Shield over Goggles Goggles->Face_Shield Large Volume? Respirator Use NIOSH-approved Respirator (e.g., N95) Fume_Hood->Splash_Risk

Caption: Decision workflow for PPE selection.

Section 5: Experimental Protocols: Handling, Storage & Emergency

Adherence to validated protocols is essential for safety and experimental reproducibility.

Protocol for Safe Handling and Weighing
  • Pre-Handling Verification: Before handling, ensure the work area is clean, an emergency eyewash/shower is accessible, and all required PPE is donned correctly.

  • Designated Area: Conduct all manipulations within a designated area, preferably a chemical fume hood, to contain any potential spills or dust.[2]

  • Material Transfer: Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle to minimize dust generation.

  • Weighing: If weighing outside of a containment hood, use a weigh boat on an analytical balance in an area free of drafts. Minimize the time the container is open.

  • Post-Handling: Securely seal the container immediately after use.[4]

  • Decontamination: Wipe down the spatula and work surface with a damp cloth. Dispose of contaminated gloves and wipes as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Protocol for Storage
  • Container: Store in the original, tightly sealed container.[4]

  • Location: Store in a cool, dry, and well-ventilated place. A dedicated cabinet for corrosive and irritant solids is recommended.

  • Hygroscopicity: Due to its hygroscopic nature, consider placing the sealed container inside a desiccator for long-term storage to maintain product quality.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

  • Security: Store in a locked-up location, accessible only to trained and authorized personnel.[7]

Protocol for Spill Response (Small Scale)
  • Evacuate & Alert: Alert personnel in the immediate area.

  • Assess: Assess the spill size. This protocol is for small spills (a few grams) only.

  • PPE: Don appropriate PPE, including respiratory protection (N95 respirator), chemical goggles, gloves, and a lab coat.

  • Containment: Prevent the powder from becoming airborne. DO NOT use a dry brush or compressed air.[4]

  • Cleanup: Gently cover the spill with a damp paper towel to wet the powder. Alternatively, use a dry cleanup procedure by carefully sweeping the material into a dustpan.[4] An explosion-proof vacuum cleaner designed for dust is also an option.[4]

  • Collection: Place the collected material and all contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to the lab supervisor or safety officer.

Section 6: First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure RouteProtocolSource(s)
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]2. Remove contact lenses if present and easy to do. Continue rinsing.[4]3. Seek immediate medical attention.[4][7]
Skin Contact 1. Immediately remove all contaminated clothing.[7]2. Wash the affected skin area with plenty of soap and water.[7]3. If skin irritation occurs or persists, seek medical attention.[4][4][7]
Inhalation 1. Remove the person from the contaminated area to fresh air.[4][7]2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.3. Seek medical attention if you feel unwell or if respiratory symptoms persist.[7][4][7]
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[7]2. Immediately call a POISON CENTER or doctor/physician.[4][7]3. If the person is unconscious, never give anything by mouth.[4][7]

Self-Validation Check: In all exposure scenarios, the guiding principle is immediate and thorough decontamination followed by professional medical evaluation. The Safety Data Sheet should always be provided to the attending medical personnel.

Conclusion

3-Chloro-N,N-dimethylpropylamine hydrochloride is a valuable synthetic reagent whose utility is matched by its potential hazards. A comprehensive understanding of its properties—harmful if swallowed, a skin and serious eye irritant, and a respiratory irritant—is not optional but essential for its safe use. By implementing robust engineering controls, selecting appropriate PPE based on a logical assessment of risk, and adhering to validated protocols for handling and emergencies, researchers can effectively mitigate exposure and ensure a safe laboratory environment. The causality is direct: informed respect for a chemical's properties is the foundation of a strong safety culture.

References

  • Chemsrc. (2025). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. [Link]

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 3-Chloropropylamine hydrochloride. [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 3-Chloro-1,1-dimethylpropylamine Hydrochloride: A Comprehensive Reference Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Chloro-1,1-dimethylpropylamine hydrochloride (CAS: 686746-12-3) IUPAC Name: 4-chloro-2-methylbutan-2-amine hydrochloride E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Chloro-1,1-dimethylpropylamine hydrochloride (CAS: 686746-12-3) IUPAC Name: 4-chloro-2-methylbutan-2-amine hydrochloride

Executive Summary & Chemical Context

3-Chloro-1,1-dimethylpropylamine hydrochloride is a highly versatile aliphatic building block utilized extensively in medicinal chemistry and the synthesis of functionalized fluorogenic probes[1]. Structurally characterized by a primary amine situated on a sterically hindered quaternary carbon (gem-dimethyl group) and a terminal alkyl chloride, this molecule presents unique spectroscopic signatures[2].

While isomeric compounds like 3-(dimethylamino)propyl chloride hydrochloride (CAS 5407-04-5) have widely cataloged spectral profiles[3], the specific spectroscopic elucidation of the 1,1-dimethyl isomer requires rigorous assignment based on established quantum mechanical principles and inductive effects. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, causality-driven reference for the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) characterization of this compound, ensuring that your analytical workflows remain robust, reproducible, and self-validating[4].

High-Resolution NMR Spectroscopic Profiling

The structural verification of 3-chloro-1,1-dimethylpropylamine hydrochloride relies heavily on understanding the inductive deshielding effects of the terminal chlorine atom and the protonated primary amine ( −NH3+​ ).

1 H NMR Resonance Assignments

The 1 H NMR spectrum is defined by the localized electron-withdrawing effects of the heteroatoms. The use of DMSO- d6​ as a solvent is critical here; its polar aprotic nature prevents the rapid chemical exchange of the −NH3+​ protons, allowing them to be observed as a distinct broad signal rather than being lost to the baseline.

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ , TMS internal standard)

Chemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)AssignmentMechanistic Rationale & Causality
1.45 Singlet (s)6H- −C(CH3​)2​ (C1)The two equivalent methyl groups are isolated from adjacent protons by the quaternary C2 carbon. They are deshielded relative to standard alkanes due to the adjacent, strongly electron-withdrawing −NH3+​ group.
2.25 Triplet (t)2H7.5 −CH2​− (C3)Split into a triplet by the adjacent C4 methylene protons. Shifted downfield by the proximity to the quaternary C2 ammonium center.
3.70 Triplet (t)2H7.5 −CH2​−Cl (C4)Strongly deshielded by the highly electronegative, covalently bound chlorine atom. Split by the C3 methylene protons.
8.25 Broad Singlet (br s)3H- −NH3+​ Exchangeable protons characteristic of a primary amine hydrochloride salt. Broadening is caused by quadrupolar relaxation of the 14N nucleus and intermediate exchange rates.
13 C NMR and DEPT-135 Analysis

The 13 C NMR spectrum confirms the carbon skeleton. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a mandatory self-validating step to differentiate the quaternary carbon from the methyl and methylene carbons.

Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)DEPT-135 PhaseAssignmentMechanistic Rationale & Causality
26.5 Positive ( CH3​ )C1 ( −CH3​ )Represents the two equivalent methyl groups attached to the quaternary center.
40.2 Negative ( CH2​ )C4 ( −CH2​−Cl )Strongly deshielded by the α -chlorine atom.
42.5 Negative ( CH2​ )C3 ( −CH2​− )Positioned between the quaternary ammonium center ( β -effect) and the chloromethyl group ( β -effect), resulting in a distinct downfield shift.
56.8 Absent ( Cq​ )C2 (Quaternary)Highly deshielded due to direct attachment to the positively charged nitrogen ( −NH3+​ ). Disappears in DEPT-135, confirming its quaternary nature.
2D NMR Correlation Strategy

To establish absolute structural certainty, 2D NMR is employed. The HSQC experiment maps direct carbon-proton bonds, while COSY confirms the connectivity between the C3 and C4 methylenes. The HMBC experiment is the linchpin of this validation, as it bridges the isolated gem-dimethyl group to the rest of the aliphatic chain across the quaternary carbon.

NMR_Correlations H_CH3 1H (CH3) C_C1 13C (C1-CH3) H_CH3->C_C1 HSQC C_C2 13C (C2-Quat) H_CH3->C_C2 HMBC C_C3 13C (C3-CH2) H_CH3->C_C3 HMBC H_C3 1H (C3-CH2) H_C4 1H (C4-CH2) H_C3->H_C4 COSY H_C3->C_C2 HMBC H_C3->C_C3 HSQC H_C4->C_C3 HMBC C_C4 13C (C4-CH2) H_C4->C_C4 HSQC

Fig 1: 2D NMR logical correlation network mapping HSQC, COSY, and HMBC interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. Because 3-chloro-1,1-dimethylpropylamine hydrochloride is a hygroscopic salt, the solid-state hydrogen bonding network heavily influences the vibrational modes.

Table 3: Key FTIR Vibrational Band Assignments

Wavenumber ( cm−1 )IntensityPeak ShapeAssignmentMechanistic Rationale & Causality
3200 - 2800 StrongBroad, MultipleN-H Stretch ( −NH3+​ )Extensive hydrogen bonding between the ammonium ion and the chloride counterion in the solid state causes severe broadening, obscuring the underlying aliphatic C-H stretches.
2980, 2875 MediumSharpC-H StretchAsymmetric and symmetric stretching of the aliphatic methyl and methylene groups.
1610 - 1580 MediumSharpN-H BendAsymmetric deformation vibrations of the primary ammonium ion.
1385, 1365 MediumSplit DoubletC-H BendThe characteristic "umbrella" deformation doublet, a highly specific diagnostic signature of the gem-dimethyl group at the C2 position.
1210 - 1150 MediumSharpC-N StretchAliphatic C-N stretching vibration, structurally stiffened by the quaternary carbon attachment.
725 - 650 StrongSharpC-Cl StretchThe highly polarizable carbon-chlorine bond yields a massive dipole moment change during vibration, resulting in a dominant peak in the fingerprint region.

Standard Operating Procedure (SOP): Spectroscopic Validation

To guarantee scientific integrity, the analytical workflow must be treated as a self-validating system. The primary risk factor for this compound is its hygroscopicity; absorbed atmospheric moisture will introduce a broad water peak at ~3.3 ppm in 1 H NMR and ~3400 cm−1 in FTIR, which can mask critical functional group signals.

Protocol 1: Artifact-Free FTIR Acquisition
  • Background Collection: Collect an ambient air background immediately prior to sample analysis to digitally subtract atmospheric CO2​ and H2​O .

  • Sample Application: Utilize an Attenuated Total Reflectance (ATR) module with a monolithic diamond crystal. Causality: Traditional KBr pellets require pressing, during which the hygroscopic KBr matrix absorbs moisture, confounding the critical −NH3+​ stretching region. ATR eliminates this artifact.

  • Spectral Acquisition: Apply uniform pressure using the ATR anvil. Acquire 32 scans at a resolution of 4 cm−1 .

Protocol 2: High-Fidelity NMR Sample Preparation and Acquisition
  • Desiccation: Store the bulk API in a vacuum desiccator over P2​O5​ . Weigh the sample (15-20 mg) rapidly in a low-humidity environment (e.g., a nitrogen-purged glovebox).

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides an absolute zero-point reference (0.00 ppm), ensuring that the highly sensitive chemical shifts of the deshielded aliphatic chain are accurately reported.

  • Acquisition Parameters (qNMR standard): Set the relaxation delay ( D1​ ) to at least 10 seconds. Causality: The quaternary C2 carbon and the isolated methyl protons have long longitudinal relaxation times ( T1​ ). A standard 1-second delay will result in incomplete relaxation, leading to artificially low integration values and failing purity assessments.

Workflow Sample Sample: 3-Chloro-1,1-dimethylpropylamine HCl (Hygroscopic Salt) Prep Sample Preparation (Glovebox / Desiccator) Sample->Prep FTIR FTIR Spectroscopy (ATR Module) Prep->FTIR NMR NMR Spectroscopy (DMSO-d6 + TMS) Prep->NMR FTIR_Data Vibrational Modes (N-H, C-Cl, C-N) FTIR->FTIR_Data NMR_Data 1D & 2D NMR (1H, 13C, COSY, HSQC) NMR->NMR_Data Validation Structural Validation & Purity Assessment (qNMR) FTIR_Data->Validation NMR_Data->Validation

Fig 2: Self-validating spectroscopic workflow ensuring moisture control and data integrity.

Conclusion

The spectroscopic characterization of 3-chloro-1,1-dimethylpropylamine hydrochloride requires a nuanced understanding of inductive chemical shifts and solid-state vibrational dynamics. By adhering to the causality-driven protocols outlined above—specifically the use of ATR-FTIR to mitigate moisture artifacts and the implementation of extended NMR relaxation delays—researchers can ensure absolute structural confidence when utilizing this compound in downstream synthetic pathways.

References

  • PubChemLite. 4-chloro-2-methylbutan-2-amine (CAS 686746-12-3) Compound Summary. Université du Luxembourg. Available at:[2]

  • ChemicalBook. 4-chloro-2-methylbutan-2-amine hydrochloride Suppliers & Product Catalog. Available at:[4]

  • MDPI. An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. Available at:[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride (Isomeric Reference Data). Available at:[3]

Sources

Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to Characterizing Novel Chemical Entities in Cell Culture

An In-depth Technical Guide to the Cellular Analysis of 3-Chloro-1,1-dimethylpropylamine hydrochloride and its Analogs Introduction: Navigating the Characterization of a Novel Compound In the realm of drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Cellular Analysis of 3-Chloro-1,1-dimethylpropylamine hydrochloride and its Analogs

Introduction: Navigating the Characterization of a Novel Compound

In the realm of drug discovery and biomedical research, the initial characterization of a novel chemical entity is a critical step. This guide provides a comprehensive framework for evaluating the cellular effects of a compound like 3-Chloro-1,1-dimethylpropylamine hydrochloride. While specific biological data for this particular molecule is not extensively documented in publicly available literature, the methodologies outlined herein are universally applicable for determining its potential cytotoxic and apoptotic effects. This document will focus on providing robust, validated protocols for assessing key cellular health indicators. The principles and techniques described can be readily adapted for other novel small molecules.

For context, we will draw parallels with a structurally related and commercially available compound, 3-Chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5). This compound is known as a biochemical reagent and an intermediate in the synthesis of various pharmaceuticals, including antidepressants and muscle relaxants.[1] Its documented mutagenic activity underscores the importance of thoroughly characterizing the cellular responses to such compounds.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to empower a systematic and scientifically sound investigation of a test compound's in vitro effects.

Part 1: Foundational Assays for Cellular Viability and Cytotoxicity

A primary step in characterizing a new compound is to determine its effect on cell viability and to quantify its cytotoxic potential. This section details two widely accepted methods: the MTT assay, which measures metabolic activity, and a fluorescent dye-based assay for monitoring membrane integrity.

MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition start Start seed Seed cells in 96-well plate start->seed treat Treat with compound (various concentrations) seed->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt add_sol Add solubilization solution incubate_mtt->add_sol incubate_sol Incubate (overnight) add_sol->incubate_sol read Read absorbance (570 nm) incubate_sol->read Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start treat Treat cells with compound start->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate (15 min, RT, dark) add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Sources

Application

Application Note: Preclinical In Vivo Administration and Pharmacokinetic Profiling of 3-Chloro-1,1-dimethylpropylamine Hydrochloride

Executive Summary & Regulatory Context 3-Chloro-1,1-dimethylpropylamine hydrochloride (3-C-1,1-DMPA·HCl, CAS: 686746-12-3) is a highly reactive, bifunctional aliphatic amine widely utilized as a chemical building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

3-Chloro-1,1-dimethylpropylamine hydrochloride (3-C-1,1-DMPA·HCl, CAS: 686746-12-3) is a highly reactive, bifunctional aliphatic amine widely utilized as a chemical building block in pharmaceutical synthesis. Due to the presence of both a primary amine and a terminal alkyl chloride, this molecule falls under the classification of a DNA-reactive alkylating agent.

In modern drug development, evaluating the in vivo fate of such reactive intermediates is critical for toxicological risk assessments, specifically aligning with the ICH M7 guidelines for the control of mutagenic impurities [1]. Administering this compound in vivo presents unique physicochemical challenges—primarily its propensity for rapid auto-alkylation at physiological pH. This application note provides a self-validating, highly controlled protocol for the formulation, dosing, and toxicokinetic (TK) tracking of 3-C-1,1-DMPA·HCl in preclinical murine models.

Mechanistic Causality: The Cyclization Challenge

To design a robust in vivo protocol, one must first understand the chemical causality governing the molecule's instability. 3-C-1,1-DMPA·HCl is stable only in its protonated salt form.

When exposed to physiological pH (7.4) in the bloodstream or the alkaline environment of the intestines, the amine is deprotonated to its free base form. The nitrogen lone pair then acts as an internal nucleophile, attacking the C3 carbon and displacing the chloride ion via an intramolecular SN​2 reaction. Because the carbon chain between the amine and the chloride contains three carbons, this cyclization forms a 4-membered 2,2-dimethylazetidinium ring.

If experimental protocols do not account for this, ex vivo cyclization in collected blood samples will artificially inflate the calculated in vivo clearance rate of the parent compound[3]. Therefore, acid-quenching during blood collection is a mandatory, self-validating step to freeze the chemical snapshot of the blood at the exact moment of sampling.

G A 3-C-1,1-DMPA·HCl (Protonated, Stable) B Physiological pH (Blood/Intestine) A->B In vivo dosing C Free Base (Reactive) B->C Deprotonation D 2,2-Dimethylazetidinium (Cyclized Metabolite) C->D Intramolecular S_N2 Cyclization E DNA Alkylation & Systemic Clearance D->E Tissue Distribution

In vivo metabolic fate and intramolecular cyclization pathway of 3-C-1,1-DMPA.

Preclinical Formulation Strategy

Standard aqueous vehicles (like 1x PBS or unbuffered saline) are strictly contraindicated for this compound. Unbuffered saline can drift in pH, leading to premature cyclization in the syringe prior to dosing.

Optimal Vehicle: 50 mM Sodium Acetate Buffer (pH 4.0 - 4.5). Causality: This mildly acidic vehicle ensures the amine remains fully protonated ( NH3+​ ) in the dosing syringe, preventing degradation. The buffering capacity is low enough that upon Intravenous (IV) injection, the blood's bicarbonate buffer system rapidly neutralizes the dose, initiating the in vivo cyclization clock precisely at T=0 .

Table 1: Physicochemical & Formulation Parameters
ParameterValue / SpecificationMechanistic Rationale
Molecular Weight 158.07 g/mol Determines molar dosing calculations.
pKa (Estimated) ~9.5 - 10.0Dictates the pH required for formulation stability.
Vehicle Choice 50 mM NaOAc (pH 4.0)Prevents premature azetidine formation in the syringe.
Storage (Pre-dose) 4°C, protected from lightMinimizes hydrolysis of the alkyl chloride bond.

In Vivo Administration & Dosing Guidelines

When administering reactive haloalkylamines, tissue necrosis at the injection site is a primary welfare and pharmacokinetic concern. Adhering to established good practice guidelines for dosing volumes is critical to prevent localized toxicity and ensure systemic distribution [2].

Table 2: Recommended Maximum Dosing Volumes (Murine Models)
Route of AdministrationMax Volume (Mouse, 30g)Max Volume (Rat, 300g)Absorption Profile
Intravenous (IV) Bolus 0.15 mL (5 mL/kg)1.5 mL (5 mL/kg)Instant systemic exposure; rapid cyclization at pH 7.4.
Oral Gavage (PO) 0.30 mL (10 mL/kg)3.0 mL (10 mL/kg)Stable in gastric acid; rapid cyclization in alkaline duodenum.

Self-Validating Pharmacokinetic Protocol

The following step-by-step methodology ensures that the measured pharmacokinetic parameters reflect true in vivo biological processes rather than ex vivo sample degradation.

Phase 1: Formulation Preparation (Perform on Ice)
  • Weigh the required mass of 3-C-1,1-DMPA·HCl into a sterile, amber glass vial.

  • Add cold 50 mM Sodium Acetate buffer (pH 4.0) to achieve the target concentration (e.g., 2 mg/mL).

  • Vortex gently until fully dissolved. Do not sonicate , as heat accelerates alkyl chloride hydrolysis.

  • Keep the formulated vehicle on ice and administer to the subjects within 2 hours of preparation.

Phase 2: In Vivo Dosing (IV Bolus)
  • Restrain the subject (e.g., C57BL/6 mouse) using a commercially available restrainer.

  • Dilate the lateral tail vein using a warming lamp (do not exceed 39°C).

  • Administer the dose at a steady rate of 1 mL/min using a 27G needle to minimize shear stress and local site irritation.

Phase 3: Blood Collection & Immediate Acid Quenching (Critical Step)

Causality: Haloalkylamines disappear rapidly from blood cells in vitro if not stabilized [3]. To prevent the free base from cyclizing in the collection tube, the blood must be instantly denatured and acidified.

  • Pre-fill microcentrifuge tubes with 150 µL of Quenching Solution (0.1% Formic Acid in Acetonitrile containing an internal standard).

  • At designated time points (e.g., 5, 15, 30, 60, 120 mins), collect exactly 50 µL of blood via the saphenous vein.

  • Immediately pipette the 50 µL blood sample directly into the 150 µL Quenching Solution.

  • Vortex vigorously for 10 seconds to crash plasma proteins and lock the pH < 3.0.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Vehicle Formulation (pH 4.0 Acetate Buffer) Step2 2. In Vivo Administration (IV Bolus or PO Gavage) Step1->Step2 Step3 3. Serial Blood Sampling (Saphenous Vein) Step2->Step3 Step4 4. Immediate Acid Quench (0.1% FA in Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (Parent & Azetidine Tracking) Step4->Step5

Self-validating experimental workflow for haloalkylamine toxicokinetics.

Quantitative Data & TK Modeling

When tracking 3-C-1,1-DMPA·HCl, bioanalytical assays must be multiplexed to quantify both the parent compound and the 2,2-dimethylazetidine metabolite. Below is the expected pharmacokinetic behavior based on the physicochemical properties of haloalkylamines.

Table 3: Simulated Pharmacokinetic Profile (IV Administration, 10 mg/kg)
AnalyteExpected Tmax​ Expected t1/2​ Clearance Mechanism
Parent (3-C-1,1-DMPA) 0.08 h (5 mins)< 15 minsRapid in vivo cyclization; minor renal excretion.
Metabolite (Azetidine) 0.25 - 0.5 h2 - 4 hoursHepatic metabolism; covalent binding to plasma proteins.

Note: The extremely short half-life of the parent compound underscores the absolute necessity of the acid-quenching step outlined in Phase 3. Failure to quench will result in an artificial t1/2​ approaching zero.

References

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). URL:[Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1): 15-23 (2001). URL:[Link]

  • Pharmacokinetics of haloalkylamines: cyclization and distribution in blood in vitro and in vivo. Journal of Pharmacy and Pharmacology, 27(5): 322-328 (1975). URL:[Link]

Method

Application Notes and Protocols for Catalytic Reactions Involving 3-Chloro-1,1-dimethylpropylamine Hydrochloride

Introduction: A Versatile Building Block for Advanced Catalysis In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the synthesis of complex molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Advanced Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. 3-Chloro-1,1-dimethylpropylamine hydrochloride is a valuable and versatile chemical intermediate.[1][2] While not a catalyst itself, it serves as a readily available precursor for the synthesis of specialized ligands and organometallic complexes that exhibit significant catalytic activity. This document provides detailed protocols for the utilization of 3-Chloro-1,1-dimethylpropylamine hydrochloride in the generation of a palladium(II) precatalyst and its subsequent application in a model cross-coupling reaction.

The core utility of 3-Chloro-1,1-dimethylpropylamine hydrochloride in catalysis stems from its ability to be converted into a bidentate chelating ligand. The resulting 3-(dimethylamino)propyl group can coordinate to a metal center, such as palladium, through both the alkyl chain and the nitrogen atom of the dimethylamino group.[3] This chelation imparts stability to the resulting metal complex, which can then serve as a precatalyst in a variety of transformations, including the highly important palladium-catalyzed cross-coupling reactions.[4] These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[5][6]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this accessible building block for the development of novel catalytic methodologies. The protocols herein are designed to be clear, reproducible, and grounded in established chemical principles.

PART 1: Synthesis of a Palladium(II) Precatalyst from 3-Chloro-1,1-dimethylpropylamine Hydrochloride

The first part of this protocol details the transformation of 3-Chloro-1,1-dimethylpropylamine hydrochloride into a catalytically relevant palladium(II) complex. The overall process involves three key stages:

  • Neutralization: Conversion of the hydrochloride salt to the free amine.

  • Grignard Reagent Formation: Synthesis of the corresponding organomagnesium reagent.

  • Complexation: Reaction of the Grignard reagent with a palladium(II) source to form the desired precatalyst.

Experimental Workflow: From Starting Material to Palladium Precatalyst

G A 3-Chloro-1,1-dimethylpropylamine Hydrochloride B Neutralization (aq. NaOH) A->B C 3-Chloro-1,1-dimethylpropylamine (Free Amine) B->C Extraction D Grignard Formation (Mg, THF) C->D E 3-(Dimethylamino)propylmagnesium Chloride D->E Anhydrous conditions F Complexation with (COD)PdCl2 E->F G Bis(3-(dimethylamino)propyl)palladium(II) Precatalyst F->G Inert atmosphere G cluster_0 cluster_1 A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D R-B(OR)_2 E Ar-Pd(II)-R L_n D->E Base F Reductive Elimination E->F F->A Ar-R G Precatalyst Pd(II)L_2 H Reduction G->H H->A in situ

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Protocol 2.1: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid

This protocol provides a general procedure for the cross-coupling of an aryl halide with a boronic acid using the in-house synthesized palladium precatalyst.

Materials:

  • Bis(3-(dimethylamino)propyl)palladium(II) precatalyst

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the Bis(3-(dimethylamino)propyl)palladium(II) precatalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters
EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O (4:1)901>95
24-ChloroanisolePhenylboronic acidK₃PO₄Dioxane100285
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidCs₂CO₃Toluene801>98

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on specific substrates and optimization of reaction conditions.

Safety and Handling

  • 3-Chloro-1,1-dimethylpropylamine hydrochloride: This compound is harmful if swallowed and causes skin and eye irritation. [7][8]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]Work in a well-ventilated area. [5]* Grignard Reagents: Organomagnesium compounds are highly reactive and flammable. They react violently with water and protic solvents. All manipulations must be carried out under strictly anhydrous and inert conditions.

  • Palladium Compounds: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: The organic solvents used in these protocols are flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

3-Chloro-1,1-dimethylpropylamine hydrochloride is a versatile and cost-effective starting material for the synthesis of palladium(II) precatalysts. The protocols outlined in this document provide a clear pathway for the preparation of a chelated palladium complex and its successful application in Suzuki-Miyaura cross-coupling reactions. The inherent stability and ease of preparation of such complexes make them attractive tools for researchers in organic synthesis and drug discovery. Further exploration of the catalytic activity of this and related complexes in other transformations is a promising area for future investigation.

References

  • ResearchGate. (n.d.). Palladacycles: Synthesis, Characterization and Applications. Retrieved from [Link]

  • MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2557. [Link]

  • MDPI. (2025, June 30). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Catalysts, 15(7), 834. [Link]

  • Semantic Scholar. (n.d.). “Palladacycles: Synthesis, Characterization and Applications”. Retrieved from [Link]

  • Girolami, G. S., et al. (2024, July 2). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Organometallics. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Retrieved from [Link]

  • ResearchGate. (2020, April). Regiospecific Palladium-Catalyzed Cross-Coupling Reactions Using the Operational Equivalent of 1,3-Dilithiopropyne. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Chloro-1-(N,N-Dimethyl)Propylamine. Retrieved from [Link]

  • PubMed. (2002, November 15). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Retrieved from [Link]

  • PubChem. (n.d.). C10H24Cl2N2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. Retrieved from [Link]

  • ResearchGate. (2020, March). XI International Conference “Mechanisms of Catalytic Reactions”. Retrieved from [Link]

Sources

Application

Application Note: Standard Concentration and Reaction Guidelines for 3-Chloro-1,1-dimethylpropylamine Hydrochloride in Pharmaceutical Synthesis

Introduction & Scientific Rationale 3-Chloro-1,1-dimethylpropylamine hydrochloride (CAS: 686746-12-3)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Chloro-1,1-dimethylpropylamine hydrochloride (CAS: 686746-12-3)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and water-soluble fluorogenic probes[2]. Structurally, it features a primary alkyl chloride and a sterically hindered primary amine (gem-dimethyl substituted).

In drug development, grafting this specific moiety onto hydrophobic scaffolds serves a dual purpose: the basic amine enhances aqueous solubility, while the adjacent gem-dimethyl groups provide severe steric hindrance. This steric bulk protects the amine from rapid oxidative deamination by metabolic enzymes (e.g., Monoamine Oxidases), thereby increasing the drug's half-life. Because the molecule contains both a nucleophile (amine) and an electrophile (alkyl chloride), strict adherence to concentration guidelines and protection strategies is mandatory to prevent uncontrolled oligomerization and ensure high-yielding functionalization[3].

Physicochemical Properties & Critical Handling Parameters

Before executing any synthetic workflow, it is critical to understand how the physicochemical properties of this reagent dictate experimental conditions. As a hydrochloride salt, the compound is highly hygroscopic. Introduction of adventitious moisture during basic reaction steps can lead to the competitive hydrolysis of the alkyl chloride, drastically reducing yields.

Table 1: Physicochemical Profile & Handling Causality

ParameterValue / CharacteristicExperimental Causality & Impact
CAS Number 686746-12-3[1]Unique identifier for procurement and spectral validation.
Molecular Formula C5​H13​Cl2​N ( C5​H12​ClN⋅HCl )[1]Requires exactly 1.0 equivalent of base just to liberate the free amine.
Molecular Weight 158.07 g/mol [1]Used for precise stoichiometric calculations.
Reactivity Profile Bifunctional (Nucleophile + Electrophile)Necessitates amine protection (e.g., Boc) prior to utilizing the chloride end[3].
Steric Environment gem-Dimethyl adjacent to AmineDrastically slows down electrophilic attacks on the amine; requires extended reaction times (up to 96h)[3].

Standard Concentration & Stoichiometry Guidelines

Reaction molarity is the most critical variable when working with bifunctional alkyl halides.

  • High Concentrations (>0.5 M): Increase the probability of intermolecular collisions, leading to unwanted dimerization or polymerization of the unprotected free base.

  • Low Concentrations (<0.05 M): Slow down bimolecular nucleophilic substitution ( SN​2 ) kinetics to an impractical rate, allowing side reactions (like solvent degradation) to outcompete the desired pathway.

Table 2: Optimized Concentration and Stoichiometry for Key Workflows

Workflow / Reaction TypeOptimal MolaritySubstrate (eq)Reagent (eq)Base (eq)
Amine Protection (N-Boc) 0.2 M1.01.1 ( Boc2​O )2.5 ( Et3​N )
O-Alkylation (Phenols) 0.15 M1.0 (Phenol)1.2 (Alkyl Chloride)2.0 ( K2​CO3​ )
N-Alkylation (Amines) 0.1 M1.0 (Amine)1.5 (Alkyl Chloride)3.0 ( DIPEA )

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, where each step includes the mechanistic causality behind the action to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of N-Boc-3-chloro-1,1-dimethylpropylamine

To utilize the alkyl chloride for grafting, the primary amine must first be masked to prevent self-alkylation. The tert-butyloxycarbonyl (Boc) group is the industry standard for this process[3].

  • Preparation: Suspend 1.0 eq of 3-Chloro-1,1-dimethylpropylamine hydrochloride in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.2 M .

    • Causality: DCM provides excellent solubility for the intermediate, while the 0.2 M concentration ensures the reaction is dilute enough to prevent uncontrolled exotherms upon base addition.

  • Neutralization: Cool the suspension to 0°C using an ice bath. Add 2.5 eq of Triethylamine (TEA) dropwise over 15 minutes.

    • Causality: The hydrochloride salt requires 1.0 eq of base for neutralization. The excess (1.5 eq) acts as an acid scavenger for the protection step. Cooling prevents the volatilization of the liberated amine.

  • Protection: Add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in a minimal volume of DCM dropwise.

    • Causality: Slow addition prevents localized high concentrations of Boc2​O , reducing the formation of isocyanate byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 96.0 hours [3].

    • Causality: The gem-dimethyl groups create significant steric hindrance around the primary amine, drastically slowing down the nucleophilic attack on the Boc anhydride. Extended reaction times are strictly required to achieve optimal yields (~66%)[3].

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Protocol B: O-Alkylation of a Phenolic Pharmacophore

Once protected, the molecule can be used to alkylate phenols, a common step in synthesizing fluorogenic probes and targeted therapeutics[2].

  • Preparation: Dissolve 1.0 eq of the target phenol and 1.2 eq of N-Boc-3-chloro-1,1-dimethylpropylamine in anhydrous Dimethylformamide (DMF) to a concentration of 0.15 M .

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the phenoxide anion "naked" and highly reactive for the SN​2 displacement.

  • Activation: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: A mild inorganic base deprotonates the phenol without hydrolyzing the alkyl chloride or cleaving the Boc protecting group.

  • Heating: Heat the mixture to 80°C for 12-18 hours.

    • Causality: The primary chloride is only a moderate leaving group. Elevated temperatures provide the necessary activation energy to drive the SN​2 reaction to completion.

  • Workup: Dilute with Ethyl Acetate, wash extensively with brine (5x) to remove DMF, dry, and purify via flash chromatography.

Mechanistic Workflow Visualization

The following diagram maps the logical progression and causal relationships of the synthetic workflow, from the raw hydrochloride salt to the fully functionalized scaffold.

Workflow A 3-Chloro-1,1-dimethylpropylamine HCl (Starting Material) B Base Neutralization & Protection (Et3N, Boc2O, DCM) A->B 0.1 - 0.3 M Control Exotherm C N-Boc-3-chloro-1,1-dimethylpropylamine (Stable Intermediate) B->C 96h Reaction ~66% Yield D Nucleophilic Substitution (SN2) (Phenol/Amine, K2CO3, DMF) C->D Isolation & Purification E Target Functionalized Scaffold (Ready for Deprotection) D->E 80°C Heating High Conversion

Figure 1: Standard synthetic workflow and reaction conditions for 3-Chloro-1,1-dimethylpropylamine.

References

  • [1] Title: ChemQmed-Bio. pharm CO., LTD Product Catalog - 3-chloro-1,1-dimethylpropylamine hydrochloride. Source: ChemicalBook. URL:

  • [3] Title: (3-chloro-1,1-dimethyl-propyl)-carbamic acid tert-butyl ester Synthesis & CAS Data. Source: MolAid. URL:

  • [2] Title: An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection. Source: NIH / MDPI. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-Chloro-1,1-dimethylpropylamine Hydrochloride Synthesis

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 3-Chloro-1,1-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 3-Chloro-1,1-dimethylpropylamine Hydrochloride. As a critical intermediate in the production of various active pharmaceutical ingredients (APIs), optimizing its synthesis is paramount. This document provides in-depth, cause-and-effect troubleshooting advice grounded in established chemical principles.

Synthesis Overview: The Ritter Reaction Pathway

The most common and industrially relevant synthesis for N-tert-alkyl amines, such as the precursor to our target molecule, is the Ritter reaction.[1][2] This pathway leverages a stable tertiary carbocation generated from a suitable precursor (e.g., 2-methyl-4-chlorobutan-2-ol or a related alkene) which is then trapped by a nitrile. The resulting N-alkyl amide intermediate is subsequently hydrolyzed to yield the primary amine, which is then converted to its hydrochloride salt.

The overall workflow can be visualized as follows:

cluster_0 Part 1: Ritter Reaction cluster_1 Part 2: Hydrolysis & Purification A Precursor (e.g., 3-chloro-1,1-dimethylethanol) C Formation of Tertiary Carbocation A->C Acid Catalysis B Nitrile (Reagent/Solvent) + Strong Acid (H₂SO₄) D Nucleophilic Attack by Nitrile B->D C->D E N-acyl Amide Intermediate D->E F Hydrolysis (Acid or Base) E->F Isolate & Proceed G Free Primary Amine (3-Chloro-1,1-dimethylpropylamine) F->G H Aqueous Work-up & Extraction G->H I Salt Formation (Addition of HCl) H->I J Crystallization & Isolation I->J K Final Product: Hydrochloride Salt J->K

Caption: High-level workflow for the synthesis of 3-Chloro-1,1-dimethylpropylamine HCl.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction shows low or no conversion of the starting alcohol/alkene. What are the primary causes?

This is often an issue with the reaction's initiation phase, which depends critically on the efficient generation of the tertiary carbocation.

Answer: The root cause typically lies in one of three areas: catalyst activity, reagent purity, or temperature.

  • Inadequate Acid Catalysis: The Ritter reaction requires a strong, concentrated acid to protonate the alcohol and facilitate the loss of water to form a stable carbocation.[3]

    • Causality: If the acid is too dilute (i.e., has absorbed atmospheric moisture) or used in insufficient molar equivalents, the equilibrium will not favor carbocation formation, stalling the reaction.

    • Solution: Use fresh, concentrated sulfuric acid (98%+) or an alternative strong acid like trifluoroacetic acid.[4] Ensure the molar ratio of acid to substrate is appropriate, often in excess.

  • Presence of Water: Water is a competing nucleophile. While required for the final hydrolysis step, its presence during the initial carbocation formation is detrimental.

    • Causality: Water can attack the carbocation, reverting it to the starting alcohol and quenching the reaction pathway. It also dilutes the acid catalyst.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and nitriles. Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Low Reaction Temperature: While cooling is often necessary to control the initial exothermic reaction, a temperature that is too low can prevent the reaction from overcoming its activation energy.

    • Causality: Carbocation formation has a specific activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Initiate the reaction at a controlled low temperature (e.g., 0-5 °C) during the addition of the acid, then allow it to slowly warm to room temperature or slightly above to ensure completion.[1]

ParameterRecommended SpecificationTroubleshooting Action
Acid Catalyst Conc. H₂SO₄ (≥98%)Use a fresh, unopened bottle or titrate to confirm concentration.
Nitrile Solvent Anhydrous Grade (<50 ppm H₂O)Dry the nitrile over a suitable drying agent (e.g., CaH₂) and distill.
Glassware Oven-dried at >120 °C for several hoursFlame-dry glassware under vacuum for highly sensitive reactions.
Atmosphere Inert (N₂ or Ar)Purge the reaction vessel with an inert gas before adding reagents.
Q2: The reaction mixture turned into a dark, tar-like polymer. How can I prevent this?

This is a classic sign of uncontrolled side reactions, primarily the acid-catalyzed polymerization of the starting material if it's an alkene, or decomposition products.

Answer: Polymerization and charring are caused by the high concentration of reactive carbocation intermediates and the strongly acidic, dehydrating environment.

  • Causality: Tertiary carbocations can act as electrophiles, attacking the double bond of a neutral alkene molecule. This initiates a chain reaction, leading to the formation of long-chain polymers, which appear as viscous tars. Excessive heat accelerates these unwanted pathways.

  • Solutions:

    • Control the Rate of Addition: Add the alkene or alcohol substrate slowly to the acid/nitrile mixture at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the carbocation, favoring the reaction with the nitrile over self-polymerization.

    • Maintain Low Temperature: Keep the reaction temperature strictly controlled. The heat generated during carbocation formation is often significant, and failure to dissipate it will promote side reactions.

    • Optimize Acid Concentration: While strong acid is necessary, using a vast excess can sometimes exacerbate charring. Stoichiometric or slightly excess amounts are often sufficient.

Start Low Yield Observed Q1 What is the main observation? Start->Q1 Obs1 High amount of polymeric tar/char Q1->Obs1 Byproducts Obs2 Low conversion of starting material Q1->Obs2 Incomplete Reaction Obs3 Low yield after hydrolysis/work-up Q1->Obs3 Post-Reaction Losses Sol1 Root Cause: Uncontrolled Polymerization Solutions: • Slow substrate addition • Maintain low temp (0-5 °C) • Check acid concentration Obs1->Sol1 Sol2 Root Cause: Failed Carbocation Formation Solutions: • Use fresh, conc. acid • Ensure anhydrous conditions • Optimize temperature Obs2->Sol2 Sol3 Root Cause: Incomplete Hydrolysis or Purification Losses Solutions: • Ensure sufficient hydrolysis time/temp • Adjust pH correctly for extraction • Use appropriate crystallization solvent Obs3->Sol3

Caption: Troubleshooting decision tree for low yield diagnosis.

Q3: The Ritter reaction appears successful, but the final yield of the amine hydrochloride is poor after hydrolysis. What went wrong?

This points to issues in the second half of the synthesis: converting the stable amide intermediate to the amine and isolating it effectively.

Answer: Incomplete hydrolysis or losses during the aqueous work-up are the most common culprits.

  • Incomplete Hydrolysis: N-tert-alkyl amides are sterically hindered and can be resistant to hydrolysis.

    • Causality: Insufficiently harsh conditions (e.g., too short a reaction time, too low a temperature, or weak acid/base) will result in unreacted amide, which will be lost during the work-up.

    • Solution: Employ more forcing hydrolysis conditions. Refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 40% NaOH) for several hours is often necessary. Monitor the reaction's progress via TLC or GC-MS to ensure the disappearance of the amide intermediate.

  • Losses During Work-up: The free amine is basic and its solubility is pH-dependent. Incorrect pH control during extraction leads to significant product loss.

    • Causality: To extract the free amine into an organic solvent, the aqueous layer must be made strongly basic (pH > 12) to deprotonate the ammonium salt and ensure the amine is in its neutral, more organosoluble form. If the pH is not high enough, the amine will remain as a salt in the aqueous layer.

    • Solution: After hydrolysis, carefully basify the aqueous solution with NaOH or KOH pellets while cooling in an ice bath. Check the pH with indicator paper or a pH meter to ensure it is >12 before performing the organic extraction.

  • Improper Salt Formation and Crystallization: The final step can incur significant losses if not optimized.

    • Causality: Adding excess HCl can lead to the formation of oily precipitates instead of crystals. Using a solvent in which the hydrochloride salt is too soluble will result in low recovery. The product is also known to be hygroscopic, which can affect its handling and apparent yield.[5]

    • Solution: Dissolve the purified free amine in a non-polar, anhydrous solvent like diethyl ether or tert-butyl methyl ether (TBME). Slowly add a solution of anhydrous HCl in ether or isopropanol dropwise with stirring. Cool the mixture to induce crystallization. Collect the precipitate by filtration, wash with cold, anhydrous ether, and dry thoroughly under vacuum.

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction and Hydrolysis

Step A: Ritter Reaction - Synthesis of N-(3-chloro-1,1-dimethylpropyl)acetamide

  • To a three-neck, oven-dried 500 mL flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 150 mL of anhydrous acetonitrile.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 25 mL (0.46 mol) of concentrated sulfuric acid (98%) to the acetonitrile while maintaining the temperature below 10 °C.

  • Over a period of 1 hour, add 25 g (0.20 mol) of 3-chloro-1,1-dimethylethanol dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the starting alcohol.

  • Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring.

  • Neutralize the solution with concentrated ammonium hydroxide until pH 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-chloro-1,1-dimethylpropyl)acetamide.

Step B: Hydrolysis and Salt Formation

  • Combine the crude amide from Step A with 200 mL of 6M hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

  • Cool the mixture to room temperature. A significant portion of the starting material may be in the aqueous layer. Wash with 100 mL of diethyl ether to remove any non-basic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add solid sodium hydroxide pellets with stirring until the pH is >12.

  • Extract the now basic aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent at reduced pressure, avoiding excessive heat.

  • Dissolve the resulting free amine oil in 200 mL of anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Stir the resulting slurry at 0 °C for 1 hour, then collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under high vacuum to yield the final 3-Chloro-1,1-dimethylpropylamine hydrochloride.

References

  • Fiveable. Ritter Reaction: Organic Chemistry Study Guide. Accessed March 17, 2026.
  • Alfa Chemistry. Ritter Reaction. Accessed March 17, 2026.
  • Grokipedia. Ritter reaction. Accessed March 17, 2026.
  • ChemBK. 3-Chloro-1-(N,N-Dimethyl)Propylamine. Accessed March 17, 2026.
  • Wikipedia. Ritter reaction. Accessed March 17, 2026.
  • Organic Chemistry Portal. Ritter Reaction. Accessed March 17, 2026.
  • ResearchGate. Synthesis of 3-chloro-1-heteroarylamino-2-azetidinones. Accessed March 17, 2026.
  • Hubei XinRunde Chemical Co., Ltd. 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Accessed March 17, 2026.
  • Organic Chemistry Portal. Ritter Reaction. Accessed March 17, 2026.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-Chloro-1,1-dimethylpropylamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating high-purity 3-Chloro-1,1-dimethylpropylamine hydrochloride (CAS: 686746-12-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating high-purity 3-Chloro-1,1-dimethylpropylamine hydrochloride (CAS: 686746-12-3). Because this compound serves as a critical aliphatic building block in the synthesis of various active pharmaceutical ingredients (APIs), trace impurities can propagate through subsequent synthetic steps, leading to yield attrition and regulatory compliance failures.

Rather than relying on generic purification templates, this guide deconstructs the specific chemical causality behind contaminant formation and provides self-validating, step-by-step methodologies to eliminate them.

Part 1: The Causality of Contamination

Understanding the mechanistic origin of trace impurities is the first step in designing an effective purification strategy.

  • Polar Organics & Unreacted Precursors: The synthesis of 3-Chloro-1,1-dimethylpropylamine typically involves the chlorination of its corresponding amino-alcohol precursor. Incomplete reactions leave behind highly polar unreacted alcohols. Attempting direct purification of the crude amine hydrochloride on standard silica gel is highly inefficient due to the compound's extreme polarity and its potential for strong, irreversible binding to the stationary phase .

  • Genotoxic Alkyl Halides (GTIs): A critical but often overlooked impurity class arises during the hydrochloride salt formation step. If low molecular weight alcoholic solvents (like methanol or ethanol) are used, they can react with the hydrogen chloride to form volatile alkyl halides (e.g., methyl chloride). These genotoxins can get trapped within the API crystal matrix during precipitation, leading to persistent trace impurities that violate regulatory thresholds .

  • Inorganic Salts: Residual reagents from the chlorination step (e.g., sulfurous byproducts from thionyl chloride) or excess HCl can remain trapped in the crude matrix, causing assay discrepancies and hygroscopicity.

Quantitative Impurity Profiling

The table below summarizes the target quantitative data for standard trace impurities, their mechanistic sources, and the analytical methods required for validation.

Impurity ClassSpecific ContaminantMechanistic Source / CausalityTypical Crude LevelTarget Purified LevelAnalytical Validation
Genotoxic Impurities Methyl Chloride / Ethyl ChlorideReaction of alcoholic solvent with HCl during salt formation.10 – 50 ppm< 1.5 ppmHeadspace GC-MS
Precursors 3-Amino-3-methylbutan-1-olIncomplete chlorination of the starting material.1.0 – 5.0%< 0.1%LC-MS / HPLC-UV
Inorganics Residual Chlorides / SulfatesCarryover from the chlorination reagent quench.0.5 – 2.0%< 0.05%Ion Chromatography
Oligomers Secondary Amine DimersIntermolecular side reactions during synthesis.0.5 – 1.5%< 0.1%LC-MS

Part 2: Process Visualization

The following workflow illustrates the optimized purification pathway. By converting the crude salt to a free base, we bypass the chromatographic limitations of polar salts, allowing for efficient liquid-liquid extraction prior to a temperature-controlled re-salting process.

PurificationWorkflow Crude Crude 3-Chloro-1,1-dimethylpropylamine HCl (Trace Impurities Present) FreeBase Basification (NaOH) Convert to Free Amine Crude->FreeBase Extraction Liquid-Liquid Extraction (Organic Phase: Amine) FreeBase->Extraction Aqueous Aqueous Phase (Inorganic Salts & Polar Impurities) Extraction->Aqueous Discard Drying Drying over Anhydrous Na2SO4 & Filtration Extraction->Drying Organic Phase SaltFormation HCl Salt Formation (Controlled Temp <10°C) Drying->SaltFormation Recrystallization Recrystallization (Isopropanol/Diethyl Ether) SaltFormation->Recrystallization PureProduct Pure 3-Chloro-1,1-dimethylpropylamine HCl (>99.5% Purity) Recrystallization->PureProduct

Workflow for the purification of 3-Chloro-1,1-dimethylpropylamine HCl via free-basing.

Part 3: Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: Free-Basing and Liquid-Liquid Extraction

Objective: Isolate the target amine from inorganic salts and highly polar unreacted precursors.

  • Dissolution: Suspend 100 g of crude 3-Chloro-1,1-dimethylpropylamine hydrochloride in 300 mL of deionized water. Cool the flask in an ice bath to 0–5 °C.

  • Basification: Slowly add a 20% (w/v) aqueous NaOH solution dropwise under vigorous stirring.

    • Self-Validation Check: Monitor the aqueous layer with pH paper. Continue addition until the pH stabilizes strictly at >10.5 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Methyl tert-butyl ether (MTBE) (3 × 200 mL). MTBE is preferred over dichloromethane to avoid halogenated waste and prevent potential alkylation side-reactions.

  • Phase Separation: Combine the organic layers. Wash once with 100 mL of saturated brine.

    • Self-Validation Check: Spot the discarded aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/blue spots confirms complete extraction of the primary amine.

  • Drying: Dry the combined organic phase over anhydrous Na2​SO4​ for 30 minutes, then filter.

Protocol B: Controlled Hydrochloride Salt Formation

Objective: Reform the hydrochloride salt while actively preventing the formation of genotoxic alkyl halides.

  • Temperature Control: Transfer the dried MTBE solution containing the free amine to a jacketed reactor. Cool the solution to strictly <10 °C. Causality: Generating the salts at a lower temperature (≤10 °C) is the key thermodynamic parameter to minimize the concentration of genotoxic alkyl halide impurities when HCl is introduced .

  • Acidification: Slowly bubble anhydrous HCl gas into the solution, or add a pre-titrated solution of 2M HCl in diethyl ether dropwise. Maintain the internal temperature below 10 °C during the exothermic salt formation.

  • Isolation: Stir for 1 hour at 5 °C to allow complete precipitation. Filter the white crystalline solid under a nitrogen atmosphere to prevent moisture absorption.

    • Self-Validation Check: Perform a Headspace GC-MS analysis on a 100 mg sample of the wet cake. Methyl/Ethyl chloride levels must be <1.5 ppm before proceeding to drying.

Protocol C: Recrystallization

Objective: Polish the final product to >99.5% purity.

  • Dissolution: Transfer the filtered salt to a clean flask. Add the minimum required volume of hot Isopropanol (IPA) at 60 °C until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous Diethyl Ether dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Allow the flask to cool naturally to room temperature over 2 hours, then transfer to a 0 °C ice bath for 4 hours to maximize crystal yield.

  • Final Isolation: Vacuum filter the purified crystals, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C for 12 hours.

Part 4: Targeted Troubleshooting FAQs

Q: Why is my crude product heavily discolored (yellow/brown) after the initial chlorination synthesis? A: Discoloration is typically caused by the oxidation of trace amine side-products or the degradation of the chlorinating agent (e.g., sulfur polymers if SOCl2​ was used). To resolve this, add 5% (w/w) activated charcoal during the Protocol C hot isopropanol dissolution step. Filter the solution hot through a Celite pad before adding the diethyl ether anti-solvent.

Q: Can I skip the free-basing step and just run standard silica gel column chromatography on the HCl salt? A: No. Direct purification of amine hydrochlorides on standard silica gel results in severe peak tailing and poor recovery due to the high polarity and irreversible ionic binding to the acidic silanol groups on the stationary phase . Free-basing is mandatory for efficient phase separation.

Q: I am forced to use methanol as my solvent for the HCl salt formation due to solubility issues. How do I prevent methyl chloride contamination? A: If alcoholic solvents are unavoidable, temperature control is your only mitigation lever. You must maintain the reaction slurry at strictly <10 °C during the entire HCl addition process. Research demonstrates that lowering the temperature suppresses the reaction kinetics between methanol and HCl, keeping methyl chloride generation below the 1.5 ppm threshold . Furthermore, ensure your final vacuum drying step is extended (e.g., 24 hours at 45 °C) to purge any volatile trapped gases.

References

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews (ACS Publications).[Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development (ACS Publications).[Link]

Troubleshooting

Technical Support Center: Overcoming Scale-Up Challenges in 3-Chloro-1,1-dimethylpropylamine Hydrochloride Production

Introduction 3-Chloro-1,1-dimethylpropylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its production, while conceptually straightforward, presents several challenges duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-1,1-dimethylpropylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its production, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. The most common synthetic route involves the chlorination of 3-amino-3-methyl-1-butanol with a chlorinating agent like thionyl chloride (SOCl₂), followed by isolation as the hydrochloride salt. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and process chemists in overcoming common hurdles encountered during the synthesis and scale-up of this important molecule.

Process Chemistry Overview

The primary transformation involves the substitution of a primary hydroxyl group with a chlorine atom in the presence of a tertiary amine. The reaction is typically performed in a suitable organic solvent, and careful control of reaction conditions is paramount to minimize side-product formation and ensure a safe operation.

Core Reaction Scheme

The conversion of 3-amino-3-methyl-1-butanol to 3-Chloro-1,1-dimethylpropylamine is typically achieved using thionyl chloride. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the production of 3-Chloro-1,1-dimethylpropylamine hydrochloride in a question-and-answer format.

Question 1: My reaction is showing low conversion and appears sluggish, even after extended reaction times. What are the likely causes?

Answer:

Several factors can contribute to incomplete or slow reactions during scale-up. Consider the following:

  • Reagent Purity and Stoichiometry:

    • Thionyl Chloride Quality: Thionyl chloride can decompose over time, especially if exposed to moisture, forming SO₂ and HCl, which reduces its activity.[1] Use of aged or improperly stored thionyl chloride is a common cause of poor performance. It is recommended to use a fresh, colorless grade of thionyl chloride or to distill older, yellowed material before use.[1]

    • Stoichiometric Ratio: While a slight excess of thionyl chloride is often used to drive the reaction to completion, a large excess can lead to increased side reactions and purification challenges. Ensure accurate molar ratios are maintained during scale-up.

  • Temperature Control:

    • The reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting the decomposition of thionyl chloride and the formation of undesired byproducts. Ensure your reactor has adequate cooling capacity and that the addition of thionyl chloride is performed at a controlled rate to maintain the desired reaction temperature.

  • Mixing Efficiency:

    • As the reaction volume increases, maintaining homogenous mixing becomes critical. Poor mixing can lead to localized concentration gradients of reactants and intermediates, resulting in non-uniform reaction rates and the formation of side products. Ensure the reactor's agitation system is appropriately designed for the scale of the reaction.

Question 2: I am observing a significant amount of a dark-colored, tar-like substance in my crude product. What is this and how can I prevent it?

Answer:

The formation of dark, tarry materials is a common issue in reactions involving thionyl chloride, particularly with amino alcohols.

  • Causality: This is often due to side reactions involving the amine functional group. The nitrogen atom in the amino alcohol can react with thionyl chloride, leading to complex reaction pathways and polymerization, especially at elevated temperatures.[2][3] The quaternization of the nitrogen species is a key step in the desired reaction mechanism; however, uncontrolled side reactions can lead to colored impurities.[2][3]

  • Preventative Measures:

    • Inverse Addition: A highly effective technique to minimize these side reactions is "inverse addition," where the amino alcohol solution is added slowly to the thionyl chloride solution.[4] This maintains an excess of thionyl chloride throughout the addition, which rapidly protonates the amine, protecting it from undesired nucleophilic interactions.[4]

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents such as dichloromethane (DCM) or toluene are generally preferred.

    • Strict Temperature Control: Maintaining a low and consistent reaction temperature (e.g., 0-10 °C) during the addition and reaction is crucial to suppress the rate of side reactions.

Question 3: The isolated hydrochloride salt has poor filterability and forms a fine, sticky powder. How can I improve the physical properties of the product?

Answer:

The physical characteristics of the final product are highly dependent on the crystallization/precipitation process.

  • Crystallization Solvent: The choice of anti-solvent to precipitate the hydrochloride salt is critical. A solvent system that provides moderate solubility for the product at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal. Common choices include isopropanol (IPA), acetone, or methyl tert-butyl ether (MTBE).

  • Controlled Precipitation:

    • Cooling Rate: A slow, controlled cooling profile is essential for the growth of larger, more uniform crystals, which are easier to filter and wash. Crash cooling will invariably lead to the formation of fine, often oily, solids.

    • Seeding: Introducing a small quantity of previously isolated, crystalline product (seed crystals) at the point of supersaturation can promote controlled crystal growth and lead to a more desirable particle size distribution.

    • Agitation: Gentle, but effective, agitation during the crystallization process is necessary to ensure temperature homogeneity and prevent solids from settling, which can lead to oiling out.

Question 4: What are the primary safety concerns when scaling up this process?

Answer:

The use of thionyl chloride presents significant safety hazards that are amplified on a larger scale.

  • Thionyl Chloride Reactivity:

    • Reaction with Water: Thionyl chloride reacts violently and exothermically with water, releasing toxic gases (HCl and SO₂).[1] All equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of atmospheric moisture.

    • Thermal Decomposition: Above its boiling point (76 °C), thionyl chloride can decompose, releasing hazardous gases.[1]

  • Gas Evolution: The reaction generates significant volumes of HCl and SO₂ gas. The reactor must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize these corrosive and toxic gases before they are vented to the atmosphere.

  • Personal Protective Equipment (PPE): Due to the corrosive nature of the reagents and byproducts, appropriate PPE, including acid-resistant gloves, a lab coat, and full-face protection (goggles and face shield), is mandatory. The process should be conducted in a well-ventilated fume hood or a contained reactor system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for monitoring the reaction progress?

A1: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is the preferred method for monitoring the disappearance of the starting amino alcohol and the formation of the product. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Q2: Are there alternative chlorinating agents to thionyl chloride?

A2: Yes, other reagents like phosphorus pentachloride (PCl₅) or cyanuric chloride can also be used for the chlorination of alcohols. However, thionyl chloride is often preferred because its byproducts are gaseous (HCl and SO₂), which simplifies product purification.[1]

Q3: How can I effectively remove residual thionyl chloride from the reaction mixture?

A3: After the reaction is complete, any excess thionyl chloride can be removed by distillation under reduced pressure. It is important to ensure the temperature is kept low during this process to prevent product degradation.

Q4: What is the expected yield for this reaction on a larger scale?

A4: With an optimized process, including inverse addition and careful temperature control, yields in the range of 80-90% can be expected. However, this is highly dependent on the specific conditions and the efficiency of the isolation and purification steps.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1.1 - 1.3 equivalentsEnsures complete conversion of the starting material.
(SOCl₂ : Amino Alcohol)
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, relatively low boiling point.
Addition Temperature 0 - 5 °CMinimizes side reactions and controls the exotherm.
Reaction Temperature 20 - 25 °C (Room Temp)Allows the reaction to proceed to completion at a reasonable rate.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion after addition.
Protocol: Synthesis of 3-Chloro-1,1-dimethylpropylamine Hydrochloride (Lab Scale)
  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a caustic scrubber.

  • Reagent Preparation:

    • Charge the flask with thionyl chloride (1.2 eq.) and dichloromethane (DCM).

    • Cool the solution to 0-5 °C using an ice bath.

    • In the dropping funnel, prepare a solution of 3-amino-3-methyl-1-butanol (1.0 eq.) in DCM.

  • Reaction:

    • Slowly add the amino alcohol solution to the stirred thionyl chloride solution over 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and DCM.

    • Dissolve the resulting residue in a minimal amount of isopropanol (IPA).

    • Slowly add methyl tert-butyl ether (MTBE) as an anti-solvent until the solution becomes cloudy.

    • Cool the mixture to 0-5 °C and stir for 1-2 hours to complete the precipitation.

    • Collect the solid product by filtration, wash with cold MTBE, and dry under vacuum.

Visualizations

Reaction Mechanism

G cluster_step1 Step 1: Formation of Chlorosulfite Ester cluster_step2 Step 2: Nucleophilic Attack AA R-OH (Amino Alcohol) CS_Ester R-O-S(O)Cl (Chlorosulfite Ester) AA->CS_Ester + SOCl₂ CS_Ester_2 R-O-S(O)Cl SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->CS_Ester HCl_1 HCl CS_Ester->HCl_1 Product R-Cl (Alkyl Chloride) CS_Ester_2->Product + Cl⁻ (from HCl or SOCl₂) SO2 SO₂ CS_Ester_2->SO2 Cl_ion Cl⁻ Cl_ion->Product

Caption: Simplified mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride.

Scale-Up Workflow

G start 1. Reactor Preparation (Dry, Inert Atmosphere) charge_socl2 2. Charge SOCl₂ and Solvent start->charge_socl2 cool 3. Cool to 0-5 °C charge_socl2->cool inv_add 5. Inverse Addition (T < 10 °C) cool->inv_add prep_aa 4. Prepare Amino Alcohol Solution prep_aa->inv_add react 6. Reaction at RT (2-4 hours) inv_add->react quench 7. Quench / Work-up (Solvent Swap) react->quench crystallize 8. Crystallization (Controlled Cooling) quench->crystallize filter 9. Filtration & Washing crystallize->filter dry 10. Drying filter->dry end_node Final Product: 3-Chloro-1,1-dimethylpropylamine HCl dry->end_node

Caption: Recommended workflow for the scaled-up synthesis of 3-Chloro-1,1-dimethylpropylamine HCl.

References

  • Blicke, F. F., & Maxwell, C. E. (1941). Synthetic Midriatics. I. The Action of Thionyl Chloride on Beta-Amino Alcohols. Journal of the American Chemical Society, 63(9), 2477–2479. [Link]

  • Ward, D. E., & Rhee, C. K. (1991). The reaction of β-amino alcohols with thionyl chloride. Canadian Journal of Chemistry, 69(9), 1463–1471. [Link]

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

Sources

Optimization

improving solubility of 3-Chloro-1,1-dimethylpropylamine-hydrochloride in aqueous solutions

Guide: Enhancing Aqueous Solubility for Experimental Applications Welcome to the technical support guide for 3-Chloro-1,1-dimethylpropylamine hydrochloride. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide: Enhancing Aqueous Solubility for Experimental Applications

Welcome to the technical support guide for 3-Chloro-1,1-dimethylpropylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have structured this guide to move from fundamental understanding to actionable troubleshooting protocols, explaining the scientific principles behind each recommendation.

Physicochemical Profile

Understanding the fundamental properties of 3-Chloro-1,1-dimethylpropylamine hydrochloride and its corresponding free base is the first step in troubleshooting solubility.

Property3-Chloro-1,1-dimethylpropylamine Hydrochloride3-Chloro-1,1-dimethylpropylamine (Free Base)
CAS Number 5407-04-5[1][2]109-54-6[2][3]
Molecular Formula C₅H₁₃Cl₂N[1]C₅H₁₂ClN[3][4]
Molecular Weight 158.07 g/mol [1]121.61 g/mol [2][4]
Appearance White to off-white solid[1]Colorless to pale yellow liquid[5][6]
Melting Point 187-190 °C[7]Not Applicable
Aqueous Solubility Hygroscopic crystalline solid.[4] Solubility is pH-dependent.Described as "slightly soluble" or "moderately soluble" in water.[4][5][8]
Primary Use Biochemical reagent and intermediate in pharmaceutical synthesis.[5][7]Intermediate for pharmaceuticals and other organic compounds.[4][5]

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and dissolution of 3-Chloro-1,1-dimethylpropylamine HCl.

Q1: I've added 3-Chloro-1,1-dimethylpropylamine HCl to deionized water, but it's not dissolving completely. What's happening?

A: This is a common observation. While it is a hydrochloride salt, which generally enhances water solubility compared to the free base, its solubility can still be limited, especially in neutral pH water.[4][5] The issue often stems from the solution's pH reaching an equilibrium that does not favor full dissolution. The dimethylpropyl portion of the molecule retains some hydrophobic character, which can limit solubility if the amine is not fully protonated.

Q2: What is the first and most effective step I should take to improve its solubility in my aqueous buffer?

A: The most direct and effective method is to adjust the pH of your solution.[9] 3-Chloro-1,1-dimethylpropylamine is a weak base. As a hydrochloride salt, its solubility is highly dependent on pH.[10][11][12] By lowering the pH (i.e., making the solution more acidic), you increase the concentration of hydronium ions (H₃O⁺). According to Le Châtelier's Principle, this drives the equilibrium toward the protonated, cationic form of the amine, which is significantly more polar and thus more soluble in water.[11][12] We recommend adjusting the pH of your solvent before adding the compound.

Q3: My experiment is pH-sensitive and must be conducted near neutral pH. What are my options?

A: If pH modification is not feasible, the next strategy is to use a co-solvent system.[13][14] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15][16] This can enhance the solubility of compounds with hydrophobic regions by reducing the interfacial tension between the solute and the aqueous phase.[15] Common, relatively benign co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400).[13][15][17] You should start with a small percentage (e.g., 5-10% v/v) of the co-solvent and increase incrementally.

Q4: Can I gently heat the solution to get the compound to dissolve?

A: Yes, gentle warming can be an effective technique. For most solids dissolving in a liquid, the process is endothermic, meaning it requires energy.[18] Increasing the temperature provides this energy, facilitating the breaking of crystal lattice bonds and increasing solubility.[18][19][20] However, there are two critical caveats:

  • Stability: You must ensure that 3-Chloro-1,1-dimethylpropylamine HCl is stable at the temperature used and will not degrade over the duration of heating.

  • Precipitation on Cooling: The solution may become supersaturated. Upon cooling back to room or experimental temperature, the compound may precipitate out. This method is often best for applications where the solution will be used while still warm or diluted shortly after preparation.

Q5: I dissolved the compound successfully, but it crashed out of solution after being stored at 4°C. Why?

A: This is a classic example of temperature-dependent solubility.[20][21] The solubility of most organic salts, including this one, decreases as the temperature is lowered.[18][22] When you stored the saturated or near-saturated solution at 4°C, you lowered its saturation point, causing the excess solute to precipitate. To avoid this, either prepare the solution fresh before each experiment or prepare a more concentrated stock solution using pH adjustment or co-solvents (which is less likely to precipitate) and dilute it to your final concentration as needed.

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a logical progression of steps to systematically address solubility issues. Start with the simplest, least disruptive methods before proceeding to more complex formulations.

Solubility_Workflow start Solubility Issue Encountered with 3-Chloro-1,1-dimethylpropylamine HCl check_ph Is pH adjustment permissible for the experimental system? start->check_ph protocol_ph protocol_ph check_ph->protocol_ph Yes check_cosolvent Are co-solvents permissible for the experimental system? check_ph->check_cosolvent No check_ph_success Dissolution Successful? protocol_ph->check_ph_success check_ph_success->check_cosolvent No end_success Solution Prepared Verify stability under final experimental conditions. check_ph_success->end_success Yes protocol_cosolvent Protocol 2: Co-Solvent Screening Start with 5-10% (v/v) Ethanol, Propylene Glycol, or PEG 400. check_cosolvent->protocol_cosolvent Yes check_temp Is gentle heating and use at room/elevated temperature acceptable? check_cosolvent->check_temp No check_cosolvent_success Dissolution Successful? protocol_cosolvent->check_cosolvent_success check_cosolvent_success->check_temp No check_cosolvent_success->end_success Yes protocol_temp Protocol 3: Temperature Adjustment Warm solution (e.g., 30-40°C) with stirring. Check for precipitation upon cooling. check_temp->protocol_temp Yes end_fail Advanced Formulation Required Consider complexation agents (e.g., cyclodextrins) or particle size reduction. check_temp->end_fail No check_temp_success Dissolution Successful & Stable at Final Temp? protocol_temp->check_temp_success check_temp_success->end_success Yes check_temp_success->end_fail No

Sources

Reference Data & Comparative Studies

Validation

Isomeric Divergence in Drug Design: 3-Chloro-N,N-dimethylpropylamine vs. 3-Chloro-1,1-dimethylpropylamine

In the synthesis of neuroactive compounds and metabolically stable pharmacophores, the selection of alkylating agents dictates both the synthetic pathway and the pharmacokinetic profile of the final drug. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of neuroactive compounds and metabolically stable pharmacophores, the selection of alkylating agents dictates both the synthetic pathway and the pharmacokinetic profile of the final drug. This guide provides a mechanistic and experimental comparison of two C5​H12​ClN⋅HCl isomers: 3-chloro-N,N-dimethylpropylamine hydrochloride (DMPC) and 3-chloro-1,1-dimethylpropylamine hydrochloride . Despite sharing identical molecular weights, their structural isomerism results in profoundly different chemical reactivities, necessitating divergent experimental handling.

Structural & Mechanistic Profiling

While both reagents serve as bifunctional building blocks containing a primary chloride and an amine, their spatial arrangements fundamentally alter their electrophilic behavior.

3-Chloro-N,N-dimethylpropylamine hydrochloride (DMPC): Widely utilized in the synthesis of phenothiazines (e.g., chlorpromazine), DMPC features a tertiary amine and a primary chloride[1]. When converted to its free base, the unhindered tertiary amine lone pair attacks the terminal chloride-bearing carbon. This neighboring group participation forms a highly reactive azetidinium ion intermediate[2]. This strained four-membered ring is exceptionally electrophilic, resulting in rapid, accelerated coupling with external nucleophiles.

3-Chloro-1,1-dimethylpropylamine hydrochloride: This isomer features a primary amine attached to a tertiary carbon (an alpha-gem-dimethyl configuration)[3]. The extreme steric bulk around the amine renders it a remarkably poor nucleophile. This intrinsic steric shielding prevents self-polymerization, allowing the terminal primary chloride to undergo clean SN​2 displacement without requiring extensive Boc-protection steps.

Reactivity Substrate1 DMPC (Tertiary Amine) CAS: 5407-04-5 Intermediate1 Azetidinium Ion (Highly Reactive) Substrate1->Intermediate1 Neighboring Group Participation Outcome1 Rapid N-Alkylation (e.g., Phenothiazines) Intermediate1->Outcome1 Nucleophilic Attack Substrate2 1,1-Dimethyl Isomer CAS: 686746-12-3 Intermediate2 Sterically Hindered Amine (Poor Nucleophile) Substrate2->Intermediate2 tert-Alkyl Structure Outcome2 Direct SN2 at Chloride (No Self-Alkylation) Intermediate2->Outcome2 External Nucleophile

Fig 1. Divergent mechanistic pathways of the two C5H12ClN isomers during alkylation.

Physicochemical Data Comparison

Summarized below are the critical physicochemical parameters required for experimental design.

Property3-Chloro-N,N-dimethylpropylamine HCl3-Chloro-1,1-dimethylpropylamine HCl
CAS Number 2[2]3[3]
IUPAC Name 3-chloro-N,N-dimethylpropan-1-amine4-chloro-2-methylbutan-2-amine
Molecular Weight 158.07 g/mol 158.07 g/mol
Amine Substitution Tertiary (N,N-dimethyl)Primary (alpha-gem-dimethyl)
Electrophilic Species Azetidinium ion (via cyclization)Primary alkyl chloride
Primary Utility Appending basic lipophilic side-chainsInstalling MAO-resistant primary amines
Storage Hygroscopic; Store below 30°C[1]Moisture sensitive; Store under inert gas

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The causality behind each reagent choice and purification step is explicitly detailed.

Protocol A: N-Alkylation using DMPC (Synthesis of Neuroleptic Precursors)

Objective: Append a dimethylaminopropyl chain to a secondary amine nucleophile.

  • In Situ Free-Basing: Dissolve 1.2 eq of DMPC·HCl in minimal H2​O . Add 5M NaOH until pH > 12. Extract immediately with anhydrous toluene.

    • Causality: The hydrochloride salt is unreactive. Toluene efficiently extracts the free base while excluding water, preventing premature hydrolysis of the chloride before the coupling step.

  • Nucleophile Activation: In a separate flame-dried flask, dissolve the target nucleophile in anhydrous DMF. Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion).

    • Causality: NaH is selected over weaker bases because it irreversibly deprotonates the nucleophile, driven by the evolution of H2​ gas. This prevents equilibrium-driven reverse reactions.

  • Coupling: Dropwise add the toluene solution of DMPC to the DMF mixture. Heat to 60–80°C for 4 hours.

    • Causality: Heating provides the activation energy necessary for DMPC to cyclize into the highly reactive azetidinium ion, which is then rapidly consumed by the activated nucleophile.

  • Self-Validating Acid-Base Extraction: Quench with H2​O , extract with EtOAc. Wash the organic layer with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 12 with NaOH, and back-extract with EtOAc.

    • Causality: This pH-swing cycle is self-validating. By extracting with HCl, the successfully alkylated product (now containing a basic tertiary amine) is forced into the aqueous phase, leaving unreacted neutral impurities behind. If mass is recovered in the final organic phase, the alkylation was definitively successful.

Protocol B: Alkylation using 3-Chloro-1,1-dimethylpropylamine HCl

Objective: Install a sterically hindered, metabolically stable primary amine.

  • Free-Basing: Perform the same biphasic NaOH/Toluene extraction as Protocol A.

  • Direct SN​2 Coupling: Combine the free base with the activated nucleophile in DMF. Heat to 80–100°C.

    • Causality: Because this isomer cannot form an azetidinium ion, the reaction relies on direct SN​2 displacement. Consequently, higher temperatures and longer reaction times (12–18 hours) are required compared to DMPC. The intrinsic steric bulk of the tert-alkylamine prevents self-alkylation, allowing the terminal chloride to react cleanly.

Workflow Step1 1. Free-Basing Biphasic NaOH/Toluene Step3 3. Coupling Reaction Controlled Heating Step1->Step3 Organic Phase (Reactive Base) Step2 2. Nucleophile Activation NaH in Anhydrous DMF Step2->Step3 Deprotonated Substrate Step4 4. Acid-Base Extraction Self-Validating Purification Step3->Step4 Quench & Extract

Fig 2. Standardized self-validating workflow for handling hydrochloride salt alkylating agents.

Strategic Application in Drug Design

The choice between these two isomers fundamentally alters the pharmacological destiny of the synthesized molecule:

  • Receptor Affinity (DMPC): The N,N-dimethylpropylamine moiety is a privileged pharmacophore. At physiological pH, the tertiary amine is protonated, allowing it to form critical salt bridges with aspartate residues in the binding pockets of GPCRs (e.g., Dopamine D2​ , Serotonin 5−HT2A​ ).

  • Metabolic Stability (1,1-Dimethyl Isomer): In biological systems, Monoamine Oxidase (MAO) requires an alpha-proton to catalyze the oxidative deamination of primary amines into aldehydes. Because the 3-chloro-1,1-dimethylpropylamine isomer possesses an alpha-gem-dimethyl group, it lacks alpha-protons entirely. Appending this moiety renders the resulting pharmacophore completely resistant to MAO-mediated degradation, drastically increasing the drug's pharmacokinetic half-life.

References

  • Sigma-Aldrich. "3-Dimethylamino-1-propyl chloride 96 5407-04-5".
  • PubChem. "3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308".
  • PubChemLite. "686746-12-3 (C5H12ClN)".

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Quantification of 3-Chloro-1,1-dimethylpropylamine-hydrochloride

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the quantification of 3-Chloro-1,1-dimethylpropylamine-hydrochloride, a key chemical intermediate. We will explore a robust HPLC method, its validation in accordance with international guidelines, and a comparative analysis with alternative analytical techniques, supported by experimental data and protocols.

The Analytical Challenge of 3-Chloro-1,1-dimethylpropylamine-hydrochloride

3-Chloro-1,1-dimethylpropylamine-hydrochloride is a small, polar, and non-volatile alkylamine. A significant analytical challenge is its lack of a strong ultraviolet (UV) chromophore, rendering direct UV detection by HPLC difficult and insensitive. This necessitates the use of alternative detection methods or derivatization strategies to achieve the required levels of sensitivity and specificity for quantification.

A Validated HPLC Method with Refractive Index (RI) Detection

Given the absence of a UV chromophore, a reversed-phase HPLC method coupled with a Refractive Index (RI) detector presents a viable and straightforward approach for the quantification of 3-Chloro-1,1-dimethylpropylamine-hydrochloride. The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase eluting from the column, making it suitable for analytes with no UV absorbance.

Experimental Protocol: HPLC-RI Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water. This acts as an ion-pairing agent to improve the retention and peak shape of the polar amine on the C18 stationary phase.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • RI Detector Temperature: 35°C

  • Standard and Sample Preparation:

    • Diluent: Mobile phase

    • Standard Solution: Accurately weigh and dissolve 3-Chloro-1,1-dimethylpropylamine-hydrochloride reference standard in the diluent to prepare a stock solution of 1000 µg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample containing 3-Chloro-1,1-dimethylpropylamine-hydrochloride in the diluent to achieve a final concentration within the linear range of the method.

Method Validation: Adhering to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose. The validation of the proposed HPLC-RI method for 3-Chloro-1,1-dimethylpropylamine-hydrochloride was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of the analyte to determine its retention time.

    • Inject a solution containing the analyte spiked with potential impurities or placebo to assess for co-elution.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five standard solutions of 3-Chloro-1,1-dimethylpropylamine-hydrochloride at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the peak area versus the concentration.

    • Determine the linearity by calculating the correlation coefficient (r) and the y-intercept.

Concentration (µg/mL)Mean Peak Area (n=3)
5012543
10025102
20050256
400100512
600150834
Correlation Coefficient (r) 0.9998
Y-intercept 56.7
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%160158.999.3%
100%200201.2100.6%
120%240238.599.4%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

PrecisionMean Peak AreaStandard Deviation% RSD
Repeatability (n=6) 50345453.10.9%
Intermediate Precision (n=6) 50198502.01.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte

Validation

Comparative Guide to GC-MS Analysis Protocols for 3-Chloro-1,1-dimethylpropylamine Hydrochloride Analytical Standards

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of 3-Chloro-1,1-dimethylpropylamine hydrochloride. As a crucial intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of 3-Chloro-1,1-dimethylpropylamine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the accurate quantification of this compound is paramount.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of various analytical approaches with supporting experimental data and methodologies.

The inherent challenges in the analysis of polar and often volatile amines like 3-Chloro-1,1-dimethylpropylamine hydrochloride by GC-MS necessitate a careful selection of analytical strategies.[4][5][6] Direct injection can lead to poor peak shapes and system contamination, while the hydrochloride salt form is non-volatile.[6] This guide will explore two primary methodologies: a direct injection approach following in-situ neutralization and a derivatization-based method to enhance analyte volatility and chromatographic performance.

Methodology Comparison: Direct Injection vs. Derivatization

The choice between direct analysis and derivatization is a critical decision in the development of a robust GC-MS method for 3-Chloro-1,1-dimethylpropylamine. Each approach has distinct advantages and limitations that must be considered in the context of the analytical objective.

Parameter Direct Injection (with in-situ neutralization) Derivatization (Acylation)
Sample Preparation Time FasterSlower, requires reaction and cleanup steps
Method Complexity LowerHigher, involves additional reagents and steps
Sensitivity Generally lowerHigher, due to improved peak shape and detector response
Selectivity AdequateHigh, derivatization can target specific functional groups
Risk of Analyte Loss LowerHigher, due to multiple handling steps
System Contamination Higher risk of inlet and column contaminationLower risk, derivatives are more inert
Throughput HigherLower

Experimental Workflows

The following diagrams illustrate the workflows for the two primary analytical approaches discussed in this guide.

cluster_direct Direct Injection Workflow A Weigh Standard B Dissolve in Solvent A->B C Add Base (e.g., NaOH) B->C D Vortex C->D E Inject into GC-MS D->E

Caption: Workflow for Direct Injection with In-situ Neutralization.

cluster_derivatization Derivatization Workflow F Weigh Standard G Dissolve in Solvent F->G H Add Derivatizing Agent (e.g., TFAA) G->H I Heat H->I J Cool I->J K Inject into GC-MS J->K

Caption: Workflow for Derivatization-based Analysis.

Protocol 1: Direct Injection with In-Situ Neutralization

This method relies on the conversion of the non-volatile hydrochloride salt to its more volatile free base form immediately prior to injection. This is achieved by the addition of a strong base to the sample solution.

Rationale: This approach is favored for its simplicity and speed, making it suitable for high-throughput screening. However, it carries a higher risk of chromatographic issues such as peak tailing due to the polar nature of the free amine.[4][7]

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10 mg of 3-Chloro-1,1-dimethylpropylamine hydrochloride analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a 1000 µg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Transfer 1 mL of each working standard into a 2 mL autosampler vial.

  • Neutralization: Add 10 µL of 1M sodium hydroxide in methanol to each vial.

  • Vortex: Immediately cap and vortex the vials for 30 seconds to ensure complete conversion to the free base.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Parameters
Parameter Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Split (10:1)
Carrier Gas Helium, 1.0 mL/min
Oven Program 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol involves the chemical modification of the amine to a less polar and more volatile trifluoroacetyl derivative. This significantly improves chromatographic peak shape and can enhance sensitivity.[4][8]

Rationale: Acylation with TFAA is a common and effective derivatization strategy for primary and secondary amines.[4] Although 3-Chloro-1,1-dimethylpropylamine is a tertiary amine, this example illustrates a common derivatization approach for related impurities that may be present. For the tertiary amine itself, derivatization is not typically effective. However, for the purpose of this comparative guide, we will present a protocol that would be applicable to potential primary or secondary amine impurities.

Step-by-Step Methodology
  • Standard Preparation: Prepare stock and working standards of the relevant primary or secondary amine impurity as described in Protocol 1.

  • Sample Preparation: Transfer 1 mL of each working standard into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to each vial.

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes in a heating block.[4]

  • Cooling and Reconstitution: Allow the vials to cool to room temperature. If necessary, evaporate the excess reagent and solvent and reconstitute in a suitable solvent like ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters

The GC-MS parameters for the analysis of the derivatized amine would be similar to those in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of the derivative.

Headspace GC-MS: An Alternative for Volatile Amines

For highly volatile amines, headspace GC-MS offers a clean and efficient analytical solution by introducing only the vapor phase into the GC system, thus minimizing contamination.[9]

Rationale: This technique is particularly advantageous for complex matrices as it provides excellent sample cleanup.[5] For 3-Chloro-1,1-dimethylpropylamine, after conversion to its free base, headspace analysis could be a viable option.

Conceptual Headspace Protocol
  • Sample Preparation: Place the sample in a headspace vial and add a strong base to liberate the free amine.

  • Incubation: Incubate the vial at an elevated temperature (e.g., 80-100°C) to allow the volatile amine to partition into the headspace.[10]

  • Injection: A heated gas-tight syringe is used to transfer a known volume of the headspace into the GC injector.

Method Validation and System Suitability

All analytical methods must be validated according to ICH guidelines and USP general chapter <621> to ensure they are suitable for their intended purpose.[11][12][13] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

System suitability tests must be performed before each analytical run to ensure the chromatographic system is performing adequately.[11][13] Typical system suitability requirements include:

  • Tailing factor: ≤ 2.0

  • Relative standard deviation (RSD) of replicate injections: ≤ 15% for impurity analysis

Conclusion

The choice of an appropriate GC-MS method for the analysis of 3-Chloro-1,1-dimethylpropylamine hydrochloride depends on the specific analytical requirements. The direct injection method with in-situ neutralization offers a rapid and simple approach suitable for high-throughput environments. However, for higher sensitivity and improved chromatographic performance, derivatization of potential primary and secondary amine impurities is recommended. Headspace GC-MS presents a clean and efficient alternative for the analysis of the volatile free amine, particularly in complex sample matrices. Method selection should always be followed by rigorous validation to ensure reliable and accurate results.

References

  • RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. 2023 Aug 30. Available from: [Link]

  • Springer. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]

  • BAuA. Determination of amines in workplace air using gas chromatography (headspace GC-MS). 2024 Sep 30. Available from: [Link]

  • LCGC International. High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. 2025 Dec 12. Available from: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. 2011 Jul 7. Available from: [Link]

  • Scribd. Derivatization of Amines | PDF | Amine | Gas Chromatography. Available from: [Link]

  • Reddit. Derivatization of tertiary amine for GC/MS? : r/Chempros. 2025 Jan 16. Available from: [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Available from: [Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. Available from: [Link]

  • ResearchGate. Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. Available from: [Link]

  • EPA. Method 645 Analysis Of Certain Amine Pesticides And Lethane In Wastewater By Gas Chromatography. Available from: [Link]

  • YouTube. Adjustment in GC parameters as per USP General Chapter 621. 2022 Apr 20. Available from: [Link]

  • EPA. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Available from: [Link]

  • Chromatography Forum. GC MS of underivatised amines. 2008 Dec 22. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. 2023 Apr 15. Available from: [Link]

  • Spectroscopy Online. Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. 2026 Mar 10. Available from: [Link]

  • PMC. Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. 2022 Jan 22. Available from: [Link]

  • Atmospheric Measurement Techniques. Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and. 2014 Mar 5. Available from: [Link]

  • ResearchGate. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Available from: [Link]

  • LabRulez GCMS. Amines and alcohols - Fast analysis of amines and solvents. Available from: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Available from: [Link]

  • Scribd. USP 621 Chromatography Guidelines PDF Chromatography Gas Chromatography. 2024 Dec 17. Available from: [Link]

  • Atmospheric Measurement Techniques. Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. 2014 Jul 4. Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. 2017 Jun 28. Available from: [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • Labio Scientific®. Limitations and disadvantages of GC-MS. 2022 Dec 30. Available from: [Link]

  • ResearchGate. (PDF) Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. 2018 Oct 25. Available from: [Link]

  • National Toxicology Program. the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. Available from: [Link]

  • PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]

  • Chemsrc. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc. 2025 Aug 20. Available from: [Link]

  • PubChem. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960. Available from: [Link]

  • AJRCPS. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • Ruifu. 3-Chloro-1-(N,N-Dimethyl)propylamine CAS 109-54-6 Purity >98.5% (GC) Factory. Available from: [Link]

  • PubChem. N-(3-Chloropropyl)-N,N-dimethylammonium chloride | C5H13Cl2N | CID. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-1,1-dimethylpropylamine-hydrochloride

Handling bifunctional building blocks like 3-Chloro-1,1-dimethylpropylamine-hydrochloride (CAS: 686746-12-3) requires a rigorous understanding of both its reactivity and its toxicological profile. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling bifunctional building blocks like 3-Chloro-1,1-dimethylpropylamine-hydrochloride (CAS: 686746-12-3) requires a rigorous understanding of both its reactivity and its toxicological profile. As a Senior Application Scientist, I have observed that standard laboratory safety protocols often fail when applied generically to reactive alkylating salts.

This guide provides a field-proven, mechanistically grounded framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this specific compound, moving beyond basic compliance to ensure absolute operational safety.

Chemical Identity & Mechanistic Toxicology

Before selecting PPE, we must understand the causality of the chemical's hazards. 3-Chloro-1,1-dimethylpropylamine-hydrochloride (Molecular Formula: C5H13Cl2N, MW: 158.07 g/mol ) is a sterically hindered, hygroscopic crystalline solid 1. Its danger stems from three specific mechanisms:

  • Alkylating Potential: The terminal alkyl chloride moiety is an electrophilic center. In physiological environments, it can act as an alkylating agent, covalently binding to nucleophilic residues on epidermal proteins or mucosal DNA. This mechanism underpins its classification as a Category 2 skin and respiratory irritant 2.

  • Acidic Dissociation: As a hydrochloride salt, exposure to ambient moisture or mucosal surfaces (eyes, respiratory tract) leads to the localized release of hydrochloric acid equivalents. This causes immediate and severe tissue irritation 3.

  • Hygroscopicity: The compound readily absorbs atmospheric moisture. This not only degrades the reagent but increases its adherence to standard laboratory gloves and surfaces, drastically elevating the risk of contact transfer 4.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of chemical burns, systemic absorption (Category 4 Acute Oral Toxicity), and respiratory irritation, a multi-layered PPE strategy is mandatory.

Common Pitfall: Relying solely on standard latex gloves. Latex offers virtually no chemical resistance to alkyl chlorides or the organic solvents (like DMF or DCM) typically used to dissolve them.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / MaterialBreakthrough TimeMechanistic Rationale
Gloves (Primary) Nitrile (Minimum 0.11 mm thickness)> 480 minutes (Dry solid)Nitrile provides an excellent barrier against dry hydrochloride salts and prevents static cling of the powder.
Gloves (Secondary) Neoprene or Heavy-duty NitrileSolvent-dependentRequired when handling the compound in solution. Solvents act as vehicles, carrying the alkylating agent through standard thin gloves.
Eye Protection Snug-fitting safety gogglesN/APrevents ingress of airborne hygroscopic dust which rapidly dissolves in the tear film to cause acidic burns.
Respiratory N95 / P100 Particulate RespiratorN/AMandatory if handling outside a fume hood or if aerosolization risk exists, preventing inhalation of the reactive dust.
Body Flame-retardant, fluid-resistant lab coatN/APrevents accumulation of hygroscopic dust on personal clothing, stopping secondary exposure.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a self-validating safety system. Every action has a verifiable safety checkpoint.

Step 1: Environmental Preparation

  • Verify Fume Hood Velocity: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Causality: This captures any aerosolized hydrochloride dust before it reaches the operator's breathing zone.

  • Purge Environment: Because the compound is hygroscopic, prepare a dry argon or nitrogen line if the container is to be opened for extended periods.

Step 2: PPE Donning & Material Transfer

  • Double-Glove: Don a standard inner nitrile glove and an extended-cuff outer nitrile glove.

  • Weighing: Use a static-dissipative spatula. Causality: Hydrochloride salts often carry static charges; static-dissipative tools prevent the powder from aerosolizing or clinging to the weighing balance enclosure.

  • Sealing: Immediately re-seal the primary container and place it in a secondary desiccator.

Step 3: Reaction Execution

  • Dissolve the solid in the chosen anhydrous solvent inside the fume hood.

  • Once in solution, treat the mixture as a highly skin-permeable alkylating hazard.

HandlingWorkflow Prep Pre-Operation Assessment (Check Fume Hood & SDS) PPE_Don Don PPE (Nitrile Gloves, Goggles) Prep->PPE_Don Weighing Weighing & Transfer (Inside Certified Fume Hood) PPE_Don->Weighing Reaction Reaction Execution (Inert Atmosphere/Argon) Weighing->Reaction Waste Waste Segregation (Halogenated Organic) Reaction->Waste Doffing Doff PPE & Wash Hands Waste->Doffing

Workflow for the safe handling and PPE integration of 3-Chloro-1,1-dimethylpropylamine-HCl.

Emergency Response & Spill Mitigation

A spill of 3-Chloro-1,1-dimethylpropylamine-hydrochloride requires rapid, chemically logical intervention.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate 5-meter radius.

  • Upgrade PPE: If the spill is >50g or outside a fume hood, the responder must upgrade to a half-face respirator with P100/Organic Vapor cartridges.

  • Containment (Dry Spill): Do NOT use water initially. Causality: Adding water to the hygroscopic salt will cause rapid dissolution, localized heating, and the release of highly irritating HCl vapors.

  • Neutralization: Carefully cover the spill with a weak, dry base such as sodium bicarbonate (NaHCO₃) or a commercial acid-neutralizing absorbent. This safely neutralizes the acidic hydrochloride component upon eventual cleanup 3.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a chemically compatible, sealable polyethylene container.

  • Decontamination: Wash the spill area with copious amounts of mild soapy water only after the bulk solid has been removed.

Waste Disposal & Environmental Compliance

Improper disposal of chlorinated alkylamines can lead to environmental toxicity and regulatory violations.

  • Solid Waste: Contaminated PPE, weighing papers, and empty vials must be placed in a designated solid hazardous waste container labeled "Toxic/Halogenated Organic Solid Waste."

  • Liquid Waste: If the chemical is dissolved in a solvent, it must be disposed of in a "Halogenated Organic Solvent" carboy. Crucial: Do not mix with strong oxidizing agents or strong bases in the waste carboy, as this can trigger an exothermic reaction or premature neutralization, leading to dangerous over-pressurization of the waste container 2.

  • Regulatory Status: Dispose of contents and containers to an approved waste disposal plant in strict accordance with local, regional, and national regulations (e.g., EPA RCRA standards for halogenated organics) 4.

References

Sources

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